6-Methoxy-4-nitro-1,3-benzothiazol-2-amine
Description
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Structure
2D Structure
Properties
IUPAC Name |
6-methoxy-4-nitro-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3S/c1-14-4-2-5(11(12)13)7-6(3-4)15-8(9)10-7/h2-3H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIOIBDQQQUQOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)SC(=N2)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701288072 | |
| Record name | 6-Methoxy-4-nitro-2-benzothiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701288072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16586-53-1 | |
| Record name | 6-Methoxy-4-nitro-2-benzothiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16586-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxy-4-nitro-2-benzothiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701288072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine. This document details a proposed synthetic pathway, predicted analytical data, and potential biological significance, offering valuable insights for researchers in medicinal chemistry and drug discovery.
Introduction
Benzothiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry due to their diverse pharmacological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The introduction of specific substituents onto the benzothiazole core can significantly modulate its biological activity. The title compound, this compound, incorporates a methoxy group and a nitro group, which are known to influence the electronic and steric properties of molecules, potentially leading to enhanced or novel biological effects. This guide outlines a feasible synthetic route and provides a detailed, albeit predicted, characterization of this compound.
Synthesis
The proposed synthesis of this compound is based on a well-established method for the preparation of 2-aminobenzothiazole derivatives. This involves the reaction of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent, typically bromine, in an acidic medium. For the target molecule, the starting material is 4-methoxy-2-nitroaniline.
Proposed Synthetic Pathway
The synthesis is a one-pot reaction that proceeds via an in-situ generated thiourea intermediate, which then undergoes oxidative cyclization to form the benzothiazole ring.
Experimental Protocol
Materials:
-
4-Methoxy-2-nitroaniline
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Bromine
-
Ammonium hydroxide solution (concentrated)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, etc.)
Procedure:
-
In a well-ventilated fume hood, dissolve 4-methoxy-2-nitroaniline (1 equivalent) and potassium thiocyanate (2 equivalents) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (2 equivalents) in glacial acetic acid dropwise to the stirred mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and slowly neutralize with a concentrated ammonium hydroxide solution.
-
The precipitated solid product is collected by vacuum filtration and washed thoroughly with cold water.
-
The crude product is then recrystallized from a suitable solvent, such as ethanol, to yield the purified this compound.
-
Dry the purified product in a vacuum oven.
Characterization
As of the writing of this guide, experimental characterization data for this compound is not available in the public domain. The following data is predicted based on the analysis of structurally similar compounds.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C8H7N3O3S |
| Molecular Weight | 225.23 g/mol |
| Appearance | Yellow to orange solid |
| Melting Point | >200 °C (decomposes) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in ethanol, methanol |
Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Data |
| 1H NMR (DMSO-d6, 400 MHz) | δ 8.2-8.4 (br s, 2H, -NH2), 7.5-7.7 (d, 1H, Ar-H), 7.2-7.4 (d, 1H, Ar-H), 3.9-4.0 (s, 3H, -OCH3) |
| 13C NMR (DMSO-d6, 100 MHz) | δ 168-170 (C-2), 155-157 (C-6), 145-147 (C-4), 140-142 (C-7a), 130-132 (C-3a), 115-117 (Ar-CH), 105-107 (Ar-CH), 56-58 (-OCH3) |
| FT-IR (KBr, cm-1) | ~3400-3200 (N-H stretching of -NH2), ~1620 (C=N stretching), ~1550 and ~1350 (asymmetric and symmetric N-O stretching of -NO2), ~1250 (C-O-C stretching) |
| Mass Spectrometry (ESI-MS) | m/z: 226.0 [M+H]+ |
Potential Biological Activity and Signaling Pathway
Nitro-substituted benzothiazole derivatives have been reported to exhibit a range of biological activities, including antibacterial and anticancer effects. The nitro group is a strong electron-withdrawing group that can participate in various biological redox reactions. It is hypothesized that the biological activity of this compound may stem from its ability to induce oxidative stress within target cells, leading to apoptosis or growth inhibition.
Postulated Mechanism of Action
The nitro group can be enzymatically reduced to form reactive nitroso and hydroxylamine intermediates, as well as superoxide radicals. These reactive species can damage cellular macromolecules such as DNA, proteins, and lipids, ultimately triggering programmed cell death.
An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for the physicochemical properties of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine is limited in publicly available literature. The following guide provides a comprehensive overview based on data from closely related analogs and established scientific principles. The experimental protocols described are general methods applicable to the characterization of such compounds.
Introduction
This compound is a substituted benzothiazole derivative. The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a methoxy group at the 6-position and a nitro group at the 4-position, along with the 2-amino group, is expected to significantly influence the molecule's physicochemical characteristics and, consequently, its pharmacokinetic and pharmacodynamic profiles. This guide aims to provide a detailed understanding of these properties.
Physicochemical Properties
Due to the absence of direct experimental data for this compound, the following tables summarize the physicochemical properties of structurally similar compounds to provide an estimated profile.
Table 1: Predicted and Comparative Physicochemical Data
| Property | Predicted/Comparative Value | Source/Analog Compound |
| Molecular Formula | C₈H₇N₃O₃S | - |
| Molecular Weight | 225.22 g/mol | [1] |
| Melting Point (°C) | Not available | For 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine (CAS 16586-52-0), no specific melting point is listed, but storage is at 2-8°C.[1] For 2-Amino-6-nitrobenzothiazole, the melting point is described as orange crystals or yellow powder.[2] |
| Boiling Point (°C) | Not available | - |
| pKa | Estimated acidic and basic pKa values would be influenced by the amino, nitro, and methoxy groups. The 2-amino group on the benzothiazole ring is weakly basic. The nitro group is electron-withdrawing and would decrease the basicity of the amino group. | For 6-nitro-1,3-benzothiazol-2-amine, a predicted pKa of 1.76 is available.[3] |
| logP (Octanol-Water Partition Coefficient) | The presence of the nitro group and the overall aromatic system suggests a degree of lipophilicity. The methoxy and amino groups will also contribute to this value. | For 6-Methoxy-2-(4-nitrophenyl) benzothiazole, a computed XLogP3 of 4.1 is reported.[4] |
| Solubility | Expected to have low aqueous solubility, a common characteristic of many benzothiazole derivatives. Solubility would be pH-dependent due to the ionizable amino group. | General solubility for 2-amino-6-methoxybenzothiazole is less than 1 mg/mL in water.[5] |
Experimental Protocols
The following are detailed methodologies for the experimental determination of the key physicochemical properties of a compound like this compound.
Melting Point Determination
The melting point of a solid organic compound can be determined using a capillary melting point apparatus.
-
Apparatus: Melting point apparatus, capillary tubes, thermometer.
-
Procedure:
-
A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate (1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a liquid (T2) are recorded.
-
The melting point is reported as the range T1-T2. For a pure compound, this range is typically narrow (0.5-2 °C).
-
Solubility Determination
The equilibrium solubility can be determined using the shake-flask method.
-
Apparatus: Analytical balance, flasks with stoppers, constant temperature shaker bath, filtration device (e.g., syringe filters), analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).
-
Procedure:
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer of specific pH) in a flask.
-
The flask is sealed and placed in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C).
-
The mixture is agitated for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method that has been previously calibrated.
-
The experiment is performed in triplicate to ensure reproducibility.
-
pKa Determination
The acid dissociation constant (pKa) can be determined by potentiometric titration.
-
Apparatus: pH meter with a combination electrode, automated titrator or a burette, beaker, magnetic stirrer.
-
Procedure:
-
A known amount of the compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is measured after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the titration curve as the pH at which half of the compound is ionized (the midpoint of the buffer region).
-
logP Determination
The octanol-water partition coefficient (logP) is commonly determined using the shake-flask method.
-
Apparatus: Separatory funnels, mechanical shaker, centrifuge, analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).
-
Procedure:
-
A known amount of the compound is dissolved in one of the two immiscible phases (n-octanol or water), which have been pre-saturated with the other phase.
-
The solution is then mixed with a known volume of the other phase in a separatory funnel.
-
The mixture is shaken for a set period to allow for partitioning of the compound between the two phases.
-
The two phases are separated, by centrifugation if necessary.
-
The concentration of the compound in each phase is determined using a suitable analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
logP is the logarithm of the partition coefficient.
-
Visualizations
General Synthesis Workflow
The following diagram illustrates a general synthetic approach for a substituted 2-aminobenzothiazole derivative.
References
An In-depth Technical Guide to 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical and structural information available for 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine. Extensive searches of chemical databases and scientific literature did not yield a specific CAS number or detailed experimental data for this particular substitution pattern. This suggests that this compound may be a novel compound or one that is not widely documented.
Therefore, this guide presents detailed information on closely related and well-characterized benzothiazole derivatives, namely 6-Methoxy-1,3-benzothiazol-2-amine and 6-Nitro-1,3-benzothiazol-2-amine . The data provided for these analogs, including their synthesis and properties, can serve as a valuable reference for the potential synthesis and investigation of the target compound.
Core Compound: this compound
While a specific CAS number is not available, the molecular structure can be inferred from its name.
Molecular Structure:
Caption: Molecular Structure of this compound.
Closely Related Analogs: Data and Synthesis
Due to the lack of specific data for the target compound, this section details the properties and synthesis of two closely related analogs.
Analog 1: 6-Methoxy-1,3-benzothiazol-2-amine
This compound is a key intermediate in the synthesis of various biologically active molecules.
Table 1: Physicochemical Properties of 6-Methoxy-1,3-benzothiazol-2-amine
| Property | Value | Reference |
| CAS Number | 1747-60-0 | [1][2] |
| Molecular Formula | C₈H₈N₂OS | [1] |
| Molecular Weight | 180.23 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 165-167 °C | |
| IUPAC Name | 6-methoxy-1,3-benzothiazol-2-amine | [1] |
Experimental Protocol: Synthesis of 6-Methoxy-1,3-benzothiazol-2-amine [3][4]
This synthesis involves the reaction of p-anisidine with ammonium thiocyanate followed by oxidative cyclization.
Workflow Diagram: Synthesis of 6-Methoxy-1,3-benzothiazol-2-amine
Caption: Synthetic pathway for 6-Methoxy-1,3-benzothiazol-2-amine.
Detailed Methodology: [3]
-
A mixture of p-anisidine and potassium thiocyanate is stirred in acetic acid.
-
A solution of bromine in acetic acid is added dropwise to the mixture.
-
The reaction is stirred at room temperature.
-
The reaction mixture is then poured into cold ammonium hydroxide and extracted with ethyl acetate.
-
The organic layer is washed, dried, and evaporated to yield the crude product, which is then recrystallized from ethanol.
Analog 2: 6-Nitro-1,3-benzothiazol-2-amine
This analog is a common building block in the synthesis of azo dyes and other functional materials.
Table 2: Physicochemical Properties of 6-Nitro-1,3-benzothiazol-2-amine
| Property | Value | Reference |
| CAS Number | 6285-57-0 | [5][6][7] |
| Molecular Formula | C₇H₅N₃O₂S | [5] |
| Molecular Weight | 195.20 g/mol | [5] |
| Appearance | Orange crystals or yellow powder | [5] |
| Melting Point | 248 °C | [6] |
| IUPAC Name | 6-nitro-1,3-benzothiazol-2-amine | [5] |
Experimental Protocol: Synthesis of Schiff Base Derivatives from 6-Nitro-1,3-benzothiazol-2-amine [8]
While the direct synthesis of 6-nitro-1,3-benzothiazol-2-amine is not detailed in the provided results, its use in the synthesis of Schiff bases is described. This provides insight into its reactivity.
Workflow Diagram: Synthesis of Schiff Bases from 6-Nitro-1,3-benzothiazol-2-amine
Caption: General scheme for the synthesis of Schiff bases.
Detailed Methodology: [8]
-
6-Nitrobenzo[d]thiazol-2-amine is condensed with an appropriate aromatic aldehyde.
-
The reaction is typically carried out in ethanol with a catalytic amount of glacial acetic acid.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is purified by recrystallization from a suitable solvent like ethanol.
Potential Synthetic Strategy for this compound
Based on the synthetic routes for the analogous compounds, a plausible pathway for the synthesis of the target molecule can be proposed. This would likely involve starting with a correspondingly substituted aniline.
Logical Relationship Diagram: Proposed Synthesis
Caption: A proposed synthetic route for the target compound.
Biological and Pharmacological Context
Benzothiazole derivatives are a well-known class of heterocyclic compounds with a broad spectrum of biological activities. Various substituted 2-aminobenzothiazoles have been investigated for their potential as:
The introduction of methoxy and nitro groups can significantly modulate the pharmacokinetic and pharmacodynamic properties of the benzothiazole core. The methoxy group can influence solubility and metabolic stability, while the nitro group is a strong electron-withdrawing group that can alter the electronic properties of the molecule and its potential for biological interactions.
Conclusion
References
- 1. 2-Amino-6-methoxybenzothiazole | C8H8N2OS | CID 15630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1747-60-0|2-Amino-6-methoxybenzothiazole|BLD Pharm [bldpharm.com]
- 3. 6-Methoxy-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. [ejchem.journals.ekb.eg]
- 5. 2-Amino-6-nitrobenzothiazole | C7H5N3O2S | CID 22704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-amino-6-nitrobenzothiazole - Wikidata [wikidata.org]
- 7. 2-Amino-6-nitrobenzothiazole | 6285-57-0 [chemicalbook.com]
- 8. rjpbcs.com [rjpbcs.com]
- 9. sphinxsai.com [sphinxsai.com]
An In-depth Technical Guide on the Physicochemical Properties of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical framework for the evaluation of the solubility and stability of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine. As of the latest literature review, specific experimental data for the solubility and stability of this compound are not publicly available. The methodologies and data presentation formats outlined herein are based on established principles for analogous chemical structures and serve as a guide for future experimental investigation.
Introduction
This compound is a heterocyclic compound of interest within the broader class of benzothiazoles, which are known for a wide range of biological activities.[1][2] The physicochemical properties of a drug candidate, such as solubility and stability, are paramount to its development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and shelf-life. This guide details standardized experimental protocols for the comprehensive assessment of the solubility and stability of this compound.
Physicochemical Profile: Data Summary
While specific data for this compound is unavailable, the following tables are presented as templates for the organized presentation of experimentally determined solubility and stability data. For comparative purposes, qualitative data for a structurally related compound, 2-amino-6-nitrobenzothiazole, is included.
Table 1: Solubility Data for this compound
| Solvent System | Method | Temperature (°C) | Solubility (µg/mL) | pH (for aqueous) | Remarks |
| Purified Water | Shake-Flask | 25 | Data to be determined | 7.4 | |
| Phosphate Buffered Saline (PBS) | Shake-Flask | 25 | Data to be determined | 7.4 | |
| 0.1 M HCl | Shake-Flask | 25 | Data to be determined | 1.2 | |
| 0.1 M NaOH | Shake-Flask | 25 | Data to be determined | 13.0 | |
| Dimethyl Sulfoxide (DMSO) | Shake-Flask | 25 | Data to be determined | N/A | |
| Ethanol | Shake-Flask | 25 | Data to be determined | N/A | |
| Methanol | Shake-Flask | 25 | Data to be determined | N/A | |
| Acetonitrile | Shake-Flask | 25 | Data to be determined | N/A |
Table 2: Comparative Solubility Data for a Related Compound
| Compound | Solvent | Temperature | Solubility |
| 2-amino-6-nitrobenzothiazole | Water | ~19 °C (66 °F) | < 1 mg/mL |
Table 3: Stability Profile of this compound under Forced Degradation
| Stress Condition | Time Points | Assay of Parent Compound (%) | Degradation Products Formed (and % area) | Mass Balance (%) |
| 0.1 M HCl (aq) | 0, 2, 4, 8, 24, 48 hours | Data to be determined | Data to be determined | Data to be determined |
| 0.1 M NaOH (aq) | 0, 2, 4, 8, 24, 48 hours | Data to be determined | Data to be determined | Data to be determined |
| 3% H₂O₂ (aq) | 0, 2, 4, 8, 24, 48 hours | Data to be determined | Data to be determined | Data to be determined |
| Thermal (80°C, solid state) | 0, 1, 3, 7 days | Data to be determined | Data to be determined | Data to be determined |
| Photolytic (ICH Q1B) | 0, exposure intervals | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
The following sections detail the recommended methodologies for determining the solubility and stability of this compound.
Solubility Determination
The "shake-flask" method is the gold standard for determining thermodynamic solubility and is recommended for this compound.[3][4]
3.1.1 Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, PBS, DMSO, ethanol)
-
Scintillation vials or glass flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer
3.1.2 Procedure
-
Add an excess amount of the solid compound to a known volume of the selected solvent in a glass vial.
-
Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A standard calibration curve should be prepared for accurate quantification.[3]
Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is crucial for identifying potential degradation products and understanding the intrinsic stability of the molecule.[5][6] These studies are conducted under conditions more severe than accelerated stability testing.[6]
3.2.1 Materials and Equipment
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Temperature-controlled oven
-
Photostability chamber (compliant with ICH Q1B guidelines)
-
Validated stability-indicating HPLC method
3.2.2 General Procedure A solution of the compound (e.g., 1 mg/mL) is typically prepared for hydrolysis and oxidation studies.[7] For photolytic and thermal degradation, the compound can be studied in both solid and solution states.
-
Acid Hydrolysis: The compound is dissolved in 0.1 M HCl and kept at room temperature or elevated temperatures (e.g., 60°C). Samples are taken at various time points.[7]
-
Base Hydrolysis: The compound is dissolved in 0.1 M NaOH and maintained under similar conditions as acid hydrolysis.
-
Oxidative Degradation: The compound is exposed to a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: The solid compound is placed in a temperature-controlled oven (e.g., 80°C).
-
Photostability: The compound (solid and in solution) is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
At each time point, an aliquot of the sample is analyzed using a validated, stability-indicating HPLC method to determine the amount of the parent compound remaining and to detect any degradation products.
Visualized Workflows
The following diagrams illustrate the experimental workflows for solubility and stability testing.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for Forced Degradation Stability Studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Aqueous Solubility Assay - Enamine [enamine.net]
- 5. acdlabs.com [acdlabs.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
In-depth Technical Guide: Potential Biological Activities of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine
Introduction to Benzothiazole Derivatives
Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Derivatives of 2-aminobenzothiazole, in particular, have been extensively investigated and have shown a broad spectrum of pharmacological activities. These include antimicrobial, anticonvulsant, neuroprotective, anti-inflammatory, anticancer, and antiparasitic properties. The biological effects of benzothiazole derivatives are often modulated by the nature and position of substituents on the bicyclic ring system.
Postulated Biological Activities of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine
Based on the known activities of related compounds, this compound could potentially exhibit the following biological activities:
Antimicrobial Activity
Derivatives of 6-nitrobenzo[d]thiazol-2-amine and 6-methoxy-2-aminobenzothiazole have demonstrated notable antimicrobial properties. The nitro group, particularly at the 6-position, has been associated with antibacterial and antifungal effects. Similarly, the methoxy group can influence the lipophilicity and electronic properties of the molecule, potentially enhancing its ability to penetrate microbial cell membranes. Therefore, it is plausible that this compound could possess activity against various bacterial and fungal strains.
Anticancer and Antiproliferative Activity
Numerous benzothiazole derivatives have been reported to exhibit significant anticancer and antiproliferative effects. The mechanism of action often involves the inhibition of specific kinases, induction of apoptosis, or interference with cell cycle progression. The presence of a nitro group can sometimes contribute to cytotoxic activity against cancer cell lines. Studies on other nitro-substituted benzothiazoles have shown antiproliferative potential.
Anti-inflammatory Activity
Certain 2-aminobenzothiazole derivatives have been found to possess anti-inflammatory properties. While the direct influence of a 4-nitro and 6-methoxy substitution pattern on this activity is unknown, the general benzothiazole scaffold is a promising starting point for the development of novel anti-inflammatory agents.
Neurological and Anticonvulsant Activity
The 2-aminobenzothiazole core is a key feature of Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS) which has neuroprotective and anticonvulsant properties. While the specific substitutions on this compound differ significantly from Riluzole, the shared core structure suggests that neurological activities cannot be entirely ruled out and would warrant investigation.
Structure-Activity Relationship (SAR) Insights
The biological activity of benzothiazole derivatives is highly dependent on the substituents.
-
Nitro Group: The position and electronic-withdrawing nature of the nitro group can significantly impact biological activity. In many heterocyclic compounds, nitro groups are associated with antimicrobial and cytotoxic effects.
-
Methoxy Group: The electron-donating methoxy group can alter the pharmacokinetic properties of the molecule, such as absorption, distribution, metabolism, and excretion (ADME). Its position on the benzene ring can influence binding to biological targets.
-
2-Amino Group: The 2-amino group is a common feature in many biologically active benzothiazoles and often serves as a key pharmacophore for interaction with various enzymes and receptors.
Proposed Experimental Workflow for Investigation
To elucidate the potential biological activities of this compound, a systematic experimental approach would be required.
A Technical Guide to the Research Landscape of Substituted 2-Aminobenzothiazoles: A Focus on 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the research surrounding substituted 2-aminobenzothiazoles, with a specific focus on the potential synthesis and biological activities of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine. Due to a scarcity of literature on this specific isomer, this review collates and analyzes data from closely related analogs to provide a predictive framework for its properties and potential applications. The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document aims to serve as a foundational resource for researchers interested in the development of novel benzothiazole-based therapeutics.
Proposed Synthesis and Chemical Properties
For the target compound, the synthesis would likely commence from 4-methoxy-2-nitroaniline. The general proposed workflow is outlined below.
Biological Activities of Analogous Compounds
Research into nitro- and methoxy-substituted 2-aminobenzothiazoles reveals significant potential in oncology and infectious diseases.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer effects of benzothiazole derivatives.[1][5] These compounds often exert their activity through the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, derivatives have been shown to inhibit protein kinases such as AKT and ERK, which are crucial for cancer cell growth.[5] The cytotoxic effects of various analogs against a range of cancer cell lines are summarized in the table below.
| Compound Name/Identifier | Cancer Cell Line | IC50 (µM) | Reference |
| Hydrazine based benzothiazole 11 | HeLa | 2.41 | [1] |
| Hydrazine based benzothiazole 11 | COS-7 | 4.31 | [1] |
| N'-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide 65 | PC-3 | 19.9 µg/mL | [1] |
| N'-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide 65 | LNCaP | 11.2 µg/mL | [1] |
| Indole based hydrazine carboxamide scaffold 12 | HT29 (Colon Cancer) | 0.015 | [2] |
| Indole based hydrazine carboxamide scaffold 12 | H460 (Lung Cancer) | 0.28 | [2] |
| Indole based hydrazine carboxamide scaffold 12 | A549 (Lung Cancer) | 1.53 | [2] |
| Indole based hydrazine carboxamide scaffold 12 | MDA-MB-231 (Breast Cancer) | 0.68 | [2] |
| OMS5 (4-Nitroaniline derivative) | A549 (Lung Cancer) | 22.13 - 61.03 | [6] |
| OMS14 (piperazine-4-nitroaniline derivative) | MCF-7 (Breast Cancer) | 22.13 - 61.03 | [6] |
Antimicrobial Activity
Derivatives of 2-aminobenzothiazole have also been investigated for their antimicrobial properties.[7][8] Schiff base derivatives of 6-nitrobenzo[d]thiazol-2-amine have shown activity against both Gram-positive and Gram-negative bacteria.[7] The antimicrobial efficacy is often evaluated by measuring the zone of inhibition in agar diffusion assays.
| Compound Identifier | Bacterial Strain | Zone of Inhibition (mm) at 100 µg/ml | Reference |
| Schiff base of 6-nitrobenzo[d]thiazol-2-amine (5a-d) | Staphylococcus aureus | Not specified, but showed good activity | [7] |
| Schiff base of 6-nitrobenzo[d]thiazol-2-amine (5a-d) | Escherichia coli | Not specified, but showed good activity | [7] |
| 6-methoxy-2-aminobenzothiazole derivatives | Bacillus subtilis & Staphylococcus aureus | Varied based on derivative | [4][9] |
| 6-methoxy-2-aminobenzothiazole derivatives | Pseudomonas aeruginosa & Escherichia coli | Varied based on derivative | [4][9] |
Experimental Protocols
General Synthesis of 2-Aminobenzothiazoles
A common method for the synthesis of 2-aminobenzothiazole derivatives involves the following steps:
-
An appropriate substituted aniline (0.03 mol) and potassium thiocyanate (0.12 mol) are dissolved in glacial acetic acid (45 ml).
-
The mixture is stirred at room temperature.
-
A solution of bromine (0.03 mol) in glacial acetic acid (20 ml) is added dropwise over a period of 20 minutes.
-
The reaction is stirred for an additional 21 hours at room temperature.
-
The reaction mixture is then poured into a cold ammonium hydroxide solution and extracted with an organic solvent like ethyl acetate.
-
The organic phase is washed with water, dried, and the solvent is evaporated.
-
The crude product is purified by recrystallization from a suitable solvent such as ethanol.[3]
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic activity of the compounds is frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cancer cells are seeded in 96-well plates and incubated to allow for cell attachment.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
After the incubation period, the MTT reagent is added to each well, and the plates are incubated further to allow for the formation of formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Screening (Agar Cup Plate Method)
The antimicrobial activity can be determined using the agar cup plate or agar diffusion method.
-
A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate.
-
Wells or "cups" are made in the agar using a sterile borer.
-
A specific volume (e.g., 0.1 ml) of the test compound solution (at a known concentration, e.g., 100 µg/ml in DMSO) is added to the wells.
-
A standard antibiotic (e.g., Ampicillin for bacteria, Fluconazole for fungi) and a solvent control (e.g., DMSO) are also included on separate plates.
-
The plates are incubated at an appropriate temperature (e.g., 37°C for 24 hours).
-
The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.[7]
Potential Mechanism of Action and Signaling Pathways
The anticancer activity of many benzothiazole derivatives is attributed to their ability to interfere with critical cellular signaling pathways that regulate cell growth, proliferation, and apoptosis. Based on studies of analogous compounds, a potential mechanism of action for this compound could involve the inhibition of the PI3K/AKT/mTOR and/or the RAS/RAF/MEK/ERK pathways. These pathways are often dysregulated in various cancers.
Conclusion
While direct experimental data on this compound is currently limited, the extensive research on analogous substituted 2-aminobenzothiazoles provides a strong foundation for predicting its chemical and biological properties. The presence of the methoxy and nitro functional groups suggests that this compound is a promising candidate for further investigation, particularly in the fields of oncology and microbiology. This technical guide summarizes the available knowledge and provides a roadmap for future research into this and related compounds, highlighting plausible synthetic routes, key biological assays, and potential mechanisms of action. Further studies are warranted to synthesize and evaluate the specific biological activities of this compound to fully elucidate its therapeutic potential.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. flore.unifi.it [flore.unifi.it]
- 3. 6-Methoxy-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. [ejchem.journals.ekb.eg]
- 5. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjpbcs.com [rjpbcs.com]
- 8. iosrjournals.org [iosrjournals.org]
- 9. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
The Enduring Legacy of the Benzothiazole Scaffold: A Technical Guide to its Discovery, History, and Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiazole core, a bicyclic system forged from the fusion of a benzene and a thiazole ring, stands as a privileged scaffold in the annals of medicinal chemistry. Its journey from an early synthetic curiosity to a cornerstone of modern drug discovery is a testament to its remarkable chemical versatility and broad spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery and history of benzothiazole derivatives, their synthesis, and their evolution into potent therapeutic agents. We will delve into key experimental methodologies, present quantitative data on their biological efficacy, and visualize the intricate signaling pathways they modulate.
Discovery and Historical Milestones
The story of benzothiazole begins in the late 19th century. In 1879, August Wilhelm von Hofmann, a prominent German chemist, was the first to synthesize a 2-substituted benzothiazole. However, it was the dawn of the 20th century that unveiled the industrial potential of this heterocyclic system. In 1921, the discovery that 2-mercaptobenzothiazole could act as a potent vulcanization accelerator for rubber revolutionized the polymer industry.
The parent benzothiazole compound was first isolated from a natural source, the American cranberry (Vaccinium macrocarpon), in 1967, hinting at the scaffold's presence in the natural world. This discovery spurred further investigation into the biological properties of benzothiazole derivatives. Over the decades, researchers have unearthed a treasure trove of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective effects. This has led to the development of several FDA-approved drugs, such as Riluzole for amyotrophic lateral sclerosis (ALS) and Pramipexole for Parkinson's disease, solidifying the importance of the benzothiazole scaffold in modern medicine.
Quantitative Biological Activity of Key Benzothiazole Derivatives
The therapeutic potential of benzothiazole derivatives is underscored by their potent activity against various biological targets. The following tables summarize the quantitative data for representative compounds in the realms of anticancer and antimicrobial research.
Anticancer Activity
The 2-(4-aminophenyl)benzothiazole scaffold has emerged as a particularly promising pharmacophore for the development of novel anticancer agents, demonstrating potent and selective activity against breast cancer cell lines.
| Compound | Structure | Cell Line | IC₅₀ (µM) | Citation |
| 2-(4-aminophenyl)benzothiazole | 2-(4-aminophenyl)benzothiazole | MCF-7 | 0.003 | [1][2] |
| MDA-MB-231 | 0.004 | [1][2] | ||
| 3h | N/A | MDA-MB-231 | 14.0 ± 0.5 | [3] |
| MCF-7 | 26.2 ± 0.9 | [3] | ||
| Compound 10 | N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide | Various | N/A | [4] |
| Compound 16 | N-[4-(benzothiazole-2-yl)phenyl]-2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]acetamide | Various | N/A | [4] |
| Naphthalimide derivative 66 | N/A | HT-29 | 3.72 ± 0.3 | [5] |
| A549 | 4.074 ± 0.3 | [5] | ||
| MCF-7 | 7.91 ± 0.4 | [5] | ||
| Naphthalimide derivative 67 | N/A | HT-29 | 3.47 ± 0.2 | [5] |
| A549 | 3.89 ± 0.3 | [5] | ||
| MCF-7 | 5.08 ± 0.3 | [5] |
IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. N/A: Data not available in a quantitative format in the cited sources, but noted for significant activity.
Antimicrobial Activity
Benzothiazole derivatives have also demonstrated significant efficacy against a range of bacterial and fungal pathogens.
| Compound | Microorganism | MIC (µg/mL) | Citation |
| Compound 3 | Escherichia coli | 25 | [6] |
| Staphylococcus aureus | 50 | [6] | |
| Bacillus subtilis | 25 | [6] | |
| Compound 4 | Escherichia coli | 25 | [6] |
| Staphylococcus aureus | 50 | [6] | |
| Bacillus subtilis | 25 | [6] | |
| Compound A1 | Escherichia coli | N/A | [7] |
| Staphylococcus aureus | N/A | [7] | |
| Compound A2 | Escherichia coli | N/A | [7] |
| Staphylococcus aureus | N/A | [7] | |
| Compound A9 | Escherichia coli | N/A | [7] |
| Staphylococcus aureus | N/A | [7] | |
| Compound 16c | Staphylococcus aureus | 0.025 mM | [8] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. N/A: Specific MIC values were not provided in the abstract, but the compounds were noted to have promising activity.
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the development and evaluation of benzothiazole derivatives.
Synthesis of Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole)
This protocol is adapted from a common synthetic route for Riluzole.[9][10]
Materials:
-
4-(trifluoromethoxy)aniline
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Sodium carbonate (Na₂CO₃)
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
-
Diethyl ether
-
Petroleum ether
Procedure:
-
To a solution of 4-(trifluoromethoxy)aniline (10 mmol) in glacial acetic acid (20 mL), add potassium thiocyanate (40 mmol).
-
Stir the mixture for 20 minutes at room temperature.
-
Cool the reaction mixture to just above its freezing point.
-
Slowly add a solution of bromine (15 mmol) in glacial acetic acid (5 mL) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Dilute the mixture with water and basify with sodium carbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from diethyl ether-petroleum ether to yield pure 2-amino-6-(trifluoromethoxy)benzothiazole.
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[9][11][12][13]
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[14][15][16][17][18]
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Benzothiazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the benzothiazole derivatives and a vehicle control (DMSO) for 72 hours.
-
After the incubation period, remove the medium.
-
Add 28 µL of 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.
-
Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.
-
Incubate the plate at 37°C for 15 minutes with shaking on an orbital shaker.
-
Measure the absorbance at 492 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
Visualizing Molecular Mechanisms and Workflows
Graphviz diagrams are provided to illustrate key signaling pathways and experimental workflows relevant to the study of benzothiazole derivatives.
PI3K/Akt Signaling Pathway Inhibition
Certain benzothiazole derivatives exert their anticancer effects by inhibiting the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Caption: Inhibition of the PI3K/Akt signaling pathway by a benzothiazole derivative.
Experimental Workflow: Synthesis and Antimicrobial Screening
The following diagram outlines a typical experimental workflow for the synthesis and subsequent antimicrobial screening of novel benzothiazole derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzothiazole-Phthalimide Hybrids as Anti-Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jchr.org [jchr.org]
- 8. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Riluzole synthesis - chemicalbook [chemicalbook.com]
- 10. EP2284161A1 - Process for the preparation of riluzole - Google Patents [patents.google.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT assay overview | Abcam [abcam.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. MTT (Assay protocol [protocols.io]
A Theoretical and Computational Roadmap for the Investigation of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The specific compound, 6-methoxy-4-nitro-1,3-benzothiazol-2-amine, presents a unique combination of electron-donating (methoxy) and electron-withdrawing (nitro) groups, suggesting the potential for novel pharmacological effects. While direct theoretical and computational studies on this exact molecule are not extensively available in the current literature, this guide provides a comprehensive framework for its investigation based on established methodologies applied to closely related benzothiazole derivatives.
This document serves as a technical roadmap, outlining the key theoretical and computational protocols necessary to characterize this compound, predict its biological activities, and guide further experimental work.
I. Molecular and Physicochemical Properties
A foundational step in the characterization of any novel compound is the determination of its fundamental physicochemical properties. While experimental data for the target molecule is sparse, computational methods can provide reliable initial estimates.
Table 1: Predicted Physicochemical Properties of Related Benzothiazole Derivatives
| Compound | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų) |
| 6-methoxy-2-(4-nitrophenyl)benzothiazole[4] | 286.31 | 4.1 | 0 | 5 | 96.2 |
| 6-Methoxy-1,3-benzothiazol-2-amine[5] | 180.23 | - | 2 | 3 | - |
| 2-amino-6-nitro-1,3-benzothiazole[6] | 195.20 | - | 2 | 4 | - |
Note: Data for the exact target molecule is not available and would need to be calculated using computational chemistry software.
II. Proposed Computational Workflow
The following workflow outlines a standard computational approach for the in-silico investigation of a novel small molecule like this compound.
Caption: A generalized workflow for the computational analysis of novel small molecules.
III. Detailed Methodologies
A. Quantum Mechanical Calculations
Density Functional Theory (DFT) is a powerful tool for understanding the electronic structure and reactivity of molecules.
Protocol for DFT Calculations:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Functional and Basis Set: The B3LYP functional with a 6-31G(d,p) basis set is a common starting point for organic molecules.[7]
-
Calculations:
-
Geometry Optimization: To find the lowest energy conformation of the molecule.
-
Frequency Analysis: To confirm that the optimized structure is a true minimum on the potential energy surface.
-
HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity and electronic transitions. A smaller HOMO-LUMO gap can indicate higher reactivity.[7]
-
Molecular Electrostatic Potential (MEP): To identify electron-rich and electron-deficient regions of the molecule, which can predict sites for electrophilic and nucleophilic attack.
-
B. Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.
Protocol for Molecular Docking:
-
Software: AutoDock Vina, Glide, or GOLD.[8]
-
Target Selection: Based on the known biological activities of related benzothiazoles (e.g., kinases, enzymes involved in microbial pathways), a relevant protein target is chosen.[2][9]
-
Ligand and Receptor Preparation: The 3D structure of this compound is prepared (e.g., by energy minimization). The receptor structure is obtained from the Protein Data Bank (PDB) and prepared by removing water molecules, adding hydrogens, and defining the binding site.
-
Docking Simulation: The docking algorithm samples a large number of possible conformations and orientations of the ligand in the binding site and scores them based on a scoring function.
-
Analysis: The resulting poses are analyzed to identify the most favorable binding mode and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).
C. Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the ligand-receptor complex, assessing its stability over time.
Protocol for MD Simulations:
-
Software: GROMACS, AMBER, or NAMD.
-
System Setup: The best-docked pose from the molecular docking study is used as the starting point. The complex is solvated in a water box with appropriate counter-ions to neutralize the system.
-
Simulation: The system is subjected to energy minimization, followed by equilibration under NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles. A production run of several nanoseconds is then performed.
-
Analysis: Trajectories are analyzed to calculate Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to study the persistence of key intermolecular interactions over time.[8]
IV. Potential Signaling Pathways and Mechanisms of Action
While the specific signaling pathways modulated by this compound are unknown, related compounds have been investigated for various activities, suggesting potential avenues for exploration.
Caption: A diagram illustrating potential biological activities and mechanisms for benzothiazole compounds.
Nitro-substituted benzothiazoles have shown potential as inhibitors of enzymes like beta-secretase (BACE1), which is relevant in Alzheimer's disease research.[10] Additionally, various substituted benzothiazoles have demonstrated antimicrobial and antiproliferative activities.[2][11][12] Computational studies can help elucidate the structural basis for these activities and guide the design of more potent and selective analogs.
V. Conclusion
The theoretical and computational investigation of this compound holds significant promise for the discovery of novel therapeutic agents. Although direct experimental data for this specific molecule is limited, the methodologies outlined in this guide provide a robust framework for its in-silico characterization. By leveraging quantum mechanical calculations, molecular docking, and molecular dynamics simulations, researchers can gain valuable insights into its physicochemical properties, potential biological targets, and mechanisms of action. This computational-driven approach will be instrumental in guiding future synthetic efforts and experimental validation, ultimately accelerating the drug discovery and development process for this promising class of compounds.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. facm.ucl.ac.be [facm.ucl.ac.be]
- 3. sphinxsai.com [sphinxsai.com]
- 4. 6-Methoxy-2-(4-nitrophenyl) benzothiazole | C14H10N2O3S | CID 10660852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Amino-6-nitro-1,3-benzothiazol-3-ium 3-carboxy-4-hydroxybenzene-1-sulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1,4]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
safety and handling guidelines for 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine
An In-depth Technical Guide to the Safety and Handling of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine
Hazard Identification and Classification
Based on data from analogous compounds, this compound should be treated as a hazardous substance. The presence of a nitro group and an aromatic amine structure suggests potential for toxicity and other health effects.
Anticipated Hazards:
-
Acute Toxicity: Likely to be harmful or toxic if swallowed, in contact with skin, or if inhaled, based on data for related benzothiazoles[1][2].
-
Skin and Eye Irritation: Expected to cause skin and serious eye irritation[2].
-
Respiratory Irritation: May cause respiratory irritation[2].
-
Germ Cell Mutagenicity: Suspected of causing genetic defects, a concern with some aminobenzothiazole derivatives[3].
-
Aquatic Toxicity: May be harmful to aquatic life.
GHS Classification (Predicted)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3/4 | H301/H302: Toxic or Harmful if swallowed |
| Acute Toxicity, Dermal | Category 3/4 | H311/H312: Toxic or Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment, Acute | Category 3 | H402: Harmful to aquatic life |
This table is an estimation based on data for structurally related compounds.
First-Aid Measures
Immediate medical attention is crucial in case of exposure. Always show the Safety Data Sheet (SDS) of a related compound to the attending medical professional.
| Exposure Route | First-Aid Protocol |
| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting[3]. |
| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell[2]. If not breathing, give artificial respiration[3]. |
| Skin Contact | IF ON SKIN: Wash with plenty of soap and water. Take off immediately all contaminated clothing and wash before reuse. If skin irritation occurs, get medical advice/attention[2]. |
| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[2]. |
Handling and Storage
Proper handling and storage procedures are essential to minimize exposure risk.
Handling:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood[3].
-
Use only in a well-ventilated area, preferably under a chemical fume hood[3].
-
Avoid breathing dust, fume, gas, mist, vapors, or spray[2].
-
Wash hands and any exposed skin thoroughly after handling[2][3].
-
Do not eat, drink, or smoke when using this product[3].
-
Avoid dust formation. For solid compounds, dampen with a suitable solvent like 60-70% ethanol before transferring if necessary[4].
Storage:
-
Store locked up in a secure area[3].
-
Keep container tightly closed in a dry and well-ventilated place[2].
-
Store away from incompatible materials such as strong oxidizing agents[3].
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when working with this chemical.
Caption: Recommended Personal Protective Equipment workflow.
Spill and Disposal Procedures
In the event of a spill or for waste disposal, follow these guidelines.
Spill Response Workflow
Caption: Step-by-step spill response procedure.
Disposal:
-
Dispose of contents and container to an approved waste disposal plant[3].
-
Disposal should be in accordance with local, state, and federal regulations. Do not release into the environment.
Physical and Chemical Properties
Limited experimental data is available for the target compound. The properties of related compounds are provided for reference.
| Property | 2-Amino-6-methoxybenzothiazole[5] | 2-Amino-6-nitrobenzothiazole[2] |
| Molecular Formula | C₈H₈N₂OS | C₇H₅N₃O₂S |
| Molecular Weight | 180.23 g/mol | 195.20 g/mol |
| Appearance | Fine off-white to light tan powder | Yellow Powder Solid |
| Melting Point | Not specified | 247 - 252 °C |
| Solubility | Insoluble in water[4] | No information available |
Experimental Protocols Cited in Literature
The synthesis of related benzothiazole structures often involves the cyclization of substituted anilines. Researchers planning to work with this compound may find these related synthetic procedures informative.
General Synthesis of 2-Aminobenzothiazoles
A common method involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, such as bromine, to induce cyclization[6][7].
Caption: General synthetic pathway for 2-aminobenzothiazoles.
Methodology Example (for 6-Methoxy-1,3-benzothiazol-2-amine)[6]:
-
A mixture of p-anisidine and potassium thiocyanate in acetic acid is stirred.
-
A solution of bromine in acetic acid is added dropwise.
-
The reaction mixture is stirred for an extended period at room temperature.
-
The mixture is then poured into a basic solution (e.g., ammonium hydroxide) and extracted with an organic solvent like ethyl acetate.
-
The organic phase is washed, dried, and evaporated to yield the crude product, which is then recrystallized.
Researchers should adapt such procedures with extreme caution, considering the additional hazards posed by the nitro group in the target molecule. All synthetic work should be conducted in a fume hood with appropriate engineering controls.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-AMINO-6-METHOXYBENZOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. 2-Amino-6-methoxybenzothiazole | C8H8N2OS | CID 15630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Methoxy-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
Methodological & Application
detailed experimental protocol for 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine synthesis
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed two-step experimental protocol for the synthesis of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine. The synthesis commences with the formation of the intermediate, 6-Methoxy-1,3-benzothiazol-2-amine, from p-anisidine. This intermediate is subsequently nitrated to yield the final target compound. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
2-Aminobenzothiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in pharmaceutical research due to their wide range of biological activities. The introduction of a nitro group and a methoxy group on the benzothiazole scaffold can modulate the electronic and steric properties of the molecule, potentially leading to enhanced or novel therapeutic effects. This protocol outlines a reliable method for the preparation of this compound, a valuable building block for the synthesis of more complex bioactive molecules.
Experimental Protocols
Part 1: Synthesis of 6-Methoxy-1,3-benzothiazol-2-amine
This procedure details the synthesis of the key intermediate, 6-Methoxy-1,3-benzothiazol-2-amine, from p-anisidine through a thiocyanation and subsequent oxidative cyclization.
Materials:
-
p-Anisidine
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid (AcOH)
-
Bromine (Br₂)
-
Ammonium hydroxide (NH₄OH)
-
Ethyl acetate (EtOAc)
-
Ethanol (EtOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a suitably sized round-bottom flask equipped with a magnetic stirrer, dissolve p-anisidine (0.03 mol, 3.7 g) and potassium thiocyanate (0.12 mol, 11.6 g) in glacial acetic acid (45 ml).
-
Stir the mixture at 20 °C for 10 minutes.
-
In a separate beaker, prepare a solution of bromine (0.03 mol, 1.5 ml) in glacial acetic acid (20 ml).
-
Add the bromine solution dropwise to the reaction mixture over a period of 20 minutes, while maintaining the temperature at 20 °C.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 21 hours.
-
Pour the reaction mixture into a beaker containing cold ammonium hydroxide (90 ml) to neutralize the acid and precipitate the product.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the organic phase with water, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield pure 6-Methoxy-1,3-benzothiazol-2-amine.[1]
Part 2: Synthesis of this compound
This part of the protocol describes the nitration of the previously synthesized 6-Methoxy-1,3-benzothiazol-2-amine. To ensure regioselectivity and prevent unwanted side reactions, the amino group is first protected by acetylation, followed by nitration and subsequent deprotection.
Materials:
-
6-Methoxy-1,3-benzothiazol-2-amine
-
Acetic anhydride
-
Pyridine
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Methanol
Procedure:
Step 2a: Acetylation of 6-Methoxy-1,3-benzothiazol-2-amine
-
Dissolve 6-Methoxy-1,3-benzothiazol-2-amine (1.0 eq) in a mixture of pyridine and acetic anhydride at room temperature.
-
Stir the reaction mixture for 2-3 hours.
-
Pour the reaction mixture into cold water to precipitate the acetylated product.
-
Filter the solid, wash with water, and dry to obtain N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide.
Step 2b: Nitration of N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
-
Carefully dissolve the dried N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide in concentrated sulfuric acid at 0-5 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.
Step 2c: Hydrolysis of N-(6-methoxy-4-nitro-1,3-benzothiazol-2-yl)acetamide
-
Suspend the dried nitrated product in a suitable solvent such as methanol.
-
Add an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., dilute HCl).
-
Filter the precipitated solid, wash with water, and dry to obtain the final product, this compound.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| 6-Methoxy-1,3-benzothiazol-2-amine | C₈H₈N₂OS | 180.23 | 145-147 | See reference[1] | See reference[1] |
| This compound | C₈H₇N₃O₃S | 225.22 | 290-292 | Not available | Not available |
Experimental Workflow and Signaling Pathways
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols for the Synthesis of Dyes Using 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine as an Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine as a key intermediate in the synthesis of novel azo dyes. This compound serves as a valuable building block for creating a diverse range of chromophores with potential applications in textile dyeing, biological staining, and as functional materials.
Introduction
This compound is a heterocyclic amine that is a derivative of 2-aminobenzothiazole. The presence of the electron-withdrawing nitro group and the electron-donating methoxy group on the benzothiazole ring system can significantly influence the electronic properties and, consequently, the color of the resulting azo dyes. Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (-N=N-). They are widely used in various industries due to their straightforward synthesis, cost-effectiveness, and wide range of accessible colors.
The general strategy for synthesizing azo dyes from this compound involves a two-step process:
-
Diazotization: The primary aromatic amine group of the benzothiazole intermediate is converted into a diazonium salt using a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid at low temperatures.
-
Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine. This electrophilic substitution reaction forms the stable azo linkage and generates the final dye molecule.
Applications
Azo dyes derived from substituted benzothiazoles are known for their application as disperse and mordant dyes.[1] These dyes can be used for coloring synthetic fibers such as polyester and nylon. The specific shades and fastness properties of the dyes depend on the chemical structure of both the benzothiazole intermediate and the coupling component.
Beyond traditional dyeing, benzothiazole-containing compounds have shown a range of biological activities, and their dye derivatives could be explored for applications in:
-
Biological Stains: As probes for specific cellular components.
-
Sensors: As chromogenic reporters for the detection of metal ions or other analytes.
-
Photodynamic Therapy: Where the dye can generate reactive oxygen species upon light activation.
Experimental Protocols
The following are generalized protocols for the synthesis of azo dyes using this compound as the diazo component. Researchers should note that these are starting points, and optimization of reaction conditions may be necessary for specific coupling components.
General Protocol for Diazotization of this compound
This procedure describes the formation of the diazonium salt solution, which is highly reactive and should be used immediately in the subsequent coupling reaction.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a flask, dissolve a specific amount of this compound in a cooled solution of concentrated acid (e.g., 50% H₂SO₄) with stirring.[1][2]
-
Cool the mixture to 0-5 °C in an ice bath.
-
Prepare a solution of sodium nitrite in cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold amine solution while maintaining the temperature between 0-5 °C and stirring continuously.[1][2]
-
Continue stirring the reaction mixture at 0-5 °C for 30 minutes to ensure complete diazotization. The resulting diazonium salt solution should be kept cold and used immediately.
General Protocol for Azo Coupling
The diazonium salt solution is then coupled with an appropriate aromatic compound to form the azo dye. The examples below describe coupling with a phenol (alkaline conditions) and an aromatic amine (acidic conditions).
Materials:
-
Diazonium salt solution from Protocol 3.1
-
Phenolic coupling component (e.g., phenol, 2-naphthol)
-
Sodium Hydroxide (NaOH) solution (e.g., 10%)
-
Distilled Water
-
Ice
Procedure:
-
Dissolve the phenolic coupling component in a cold, dilute solution of sodium hydroxide.[1][2]
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring, while maintaining the temperature below 5 °C.[1][2]
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours. The formation of a colored precipitate indicates the synthesis of the azo dye.
-
Adjust the pH of the mixture to 7.0-7.5 with a suitable acid or base to ensure complete precipitation of the dye.[2]
-
Filter the solid dye, wash it thoroughly with cold water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetone-ethanol mixture) to purify the dye.[1]
Materials:
-
Diazonium salt solution from Protocol 3.1
-
Aromatic amine coupling component (e.g., m-toluidine)
-
Dilute Sulfuric Acid (e.g., 30%)
-
Distilled Water
-
Ice
Procedure:
-
Dissolve the aromatic amine coupling component in a cold, dilute solution of sulfuric acid.[1]
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring, while maintaining the temperature below 5 °C.[1]
-
Stir the reaction mixture at 0-5 °C for 3 hours, and then for an additional hour at room temperature.[1]
-
Add cold water to the reaction mixture and continue stirring.
-
Adjust the pH of the solution to 7.0-7.5 to precipitate the dye.
-
Filter the resulting solid, wash it with water, and dry it.
-
Purify the crude dye by recrystallization from an appropriate solvent.
Visualization of the Synthesis Workflow
The following diagrams illustrate the key steps in the synthesis of azo dyes using this compound.
Caption: General workflow for the diazotization of this compound.
Caption: General workflow for the azo coupling reaction to synthesize the final dye.
Data Presentation
The following table summarizes hypothetical characterization data for a series of azo dyes synthesized from this compound and various coupling components. This data is illustrative and will vary depending on the specific coupling component used. Researchers should perform their own characterization (e.g., ¹H-NMR, FT-IR, UV-Vis, and LC-MS) to confirm the structure and purity of their synthesized compounds.[1][2]
| Dye ID | Coupling Component | Molecular Formula | Yield (%) | Melting Point (°C) | λmax (nm) | Color |
| Dye-1 | Phenol | C₁₄H₉N₅O₄S | 75 | 210-212 | 490 | Yellow-Orange |
| Dye-2 | 2-Naphthol | C₁₈H₁₁N₅O₄S | 82 | 245-247 | 525 | Red |
| Dye-3 | Resorcinol | C₁₄H₉N₅O₅S | 78 | 228-230 | 505 | Orange-Red |
| Dye-4 | Aniline | C₁₄H₁₀N₆O₃S | 70 | 198-200 | 480 | Yellow |
| Dye-5 | N,N-Dimethylaniline | C₁₆H₁₄N₆O₃S | 85 | 185-187 | 540 | Magenta |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Aromatic amines and their derivatives can be toxic and may be skin and respiratory irritants. Handle with care.
-
Diazonium salts can be explosive when dry. Do not isolate them in solid form and always use them in solution.
-
Handle strong acids and bases with extreme caution.
References
Application Notes and Protocols for Antimicrobial Activity Screening of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for screening the antimicrobial activity of the novel compound 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine. This document is intended to guide researchers in the preliminary assessment of this compound's efficacy against a panel of clinically relevant microbial strains.
Introduction
Benzothiazole derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3] The unique structural scaffold of benzothiazole is present in various natural and synthetic molecules with therapeutic value.[1] The introduction of various substituents onto the benzothiazole ring can modulate its biological activity. Specifically, the presence of methoxy (-OCH3) and nitro (-NO2) groups can significantly influence the antimicrobial potential of the molecule. This document outlines the standardized assays to quantitatively assess the antimicrobial effects of this compound.
Target Compound Profile
| Compound Name | This compound |
| IUPAC Name | This compound |
| Molecular Formula | C8H7N3O3S |
| Molecular Weight | 225.22 g/mol |
| Chemical Structure | (Structure to be visualized if possible) |
| Rationale for Screening | As a member of the benzothiazole class of compounds with electron-withdrawing (nitro) and electron-donating (methoxy) groups, it is a promising candidate for antimicrobial activity.[4][5] |
Antimicrobial Screening Assays
A tiered approach is recommended for the antimicrobial screening of this compound. This typically begins with a primary qualitative assay to determine the presence of antimicrobial activity, followed by quantitative assays to determine the potency of the compound.
Disk Diffusion Assay (Qualitative)
The disk diffusion assay is a preliminary, qualitative method to assess the antimicrobial activity of a compound. It is based on the principle of a substance's ability to diffuse through an agar medium and inhibit the growth of a seeded microorganism, resulting in a zone of inhibition.
Experimental Protocol:
-
Microbial Strain Preparation:
-
Select a panel of representative Gram-positive (e.g., Staphylococcus aureus ATCC 29737, Bacillus subtilis ATCC 6633) and Gram-negative (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) bacteria, and a fungal strain (e.g., Candida albicans ATCC 10231).[2][3][6]
-
Prepare a fresh inoculum by suspending a few colonies from a pure culture in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
-
Agar Plate Preparation:
-
Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) plates.
-
Uniformly spread the microbial suspension over the entire surface of the agar plate using a sterile cotton swab.
-
-
Disk Preparation and Application:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a stock concentration of 1 mg/mL.[1]
-
Impregnate sterile filter paper disks (6 mm in diameter) with a defined volume (e.g., 10 µL) of the test compound solution.
-
Place the impregnated disks onto the surface of the inoculated agar plates.
-
Include a positive control disk (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and a negative control disk (solvent only).[2][4]
-
-
Incubation and Data Interpretation:
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antimicrobial activity.
-
Disk Diffusion Assay Workflow
Broth Microdilution Assay (Quantitative)
The broth microdilution assay is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism.
Experimental Protocol:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). The final volume in each well should be 100 µL.
-
-
Inoculum Preparation:
-
Prepare a microbial suspension adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin, Fluconazole).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the determination of the endpoint.
-
Broth Microdilution (MIC) Assay Workflow
Data Presentation
The quantitative data obtained from the broth microdilution assay should be summarized in a clear and structured table for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Control Antibiotics (Hypothetical Data)
| Microorganism | Gram Stain | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Staphylococcus aureus ATCC 29737 | Positive | 16 | 0.5 | NA |
| Bacillus subtilis ATCC 6633 | Positive | 8 | 0.25 | NA |
| Escherichia coli ATCC 25922 | Negative | 32 | 0.125 | NA |
| Pseudomonas aeruginosa ATCC 27853 | Negative | 64 | 1 | NA |
| Candida albicans ATCC 10231 | Fungus | 128 | NA | 2 |
NA: Not Applicable
Conclusion
The described protocols provide a standardized framework for the initial antimicrobial screening of this compound. The disk diffusion assay offers a rapid qualitative assessment, while the broth microdilution assay provides quantitative MIC values, which are essential for evaluating the compound's potency and spectrum of activity. Based on the screening results, further studies, such as determining the minimum bactericidal/fungicidal concentration (MBC/MFC) and investigating the mechanism of action, can be pursued for promising candidates. The structural features of this compound make it a compound of interest for further development as a potential novel antimicrobial agent.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. jchr.org [jchr.org]
- 3. jchr.org [jchr.org]
- 4. rjpbcs.com [rjpbcs.com]
- 5. Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. turkjps.org [turkjps.org]
Application Notes and Protocols: In Vitro Anticancer Activity of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to evaluate the in vitro anticancer potential of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine derivatives and related benzothiazole compounds. The protocols detailed below are standard methods widely employed in cancer research to assess cytotoxicity, induction of apoptosis, and effects on the cell cycle.
Data Presentation: Cytotoxicity of Benzothiazole Derivatives
The following tables summarize the in vitro anticancer activity (IC50 values in µM) of various benzothiazole derivatives against a panel of human cancer cell lines. While specific data for this compound derivatives are not extensively available in the public domain, the data presented for structurally related compounds provide a valuable reference for structure-activity relationship (SAR) studies.
Table 1: Cytotoxicity (IC50, µM) of 2,6-Disubstituted Benzothiazole Derivatives
| Compound | MCF-7 (Breast) | HeLa (Cervical) | MG63 (Osteosarcoma) | Reference |
| Sulphonamide-based BTA | 34.5 | 44.15 | 36.1 | [1] |
Table 2: Cytotoxicity (IC50, µM) of Hydrazine-based Benzothiazole Derivatives
| Compound | HeLa (Cervical) | COS-7 (Kidney Fibroblast) | Reference |
| Hydrazine-based benzothiazole 11 | 2.41 | 4.31 | [1] |
| Doxorubicin (standard) | 2.05 | 3.04 | [1] |
Table 3: Cytotoxicity (IC50, µM) of Pyrimidine-based Benzothiazole Derivatives
| Compound | Colo205 (Colon) | U937 (Lymphoma) | MCF-7 (Breast) | A549 (Lung) | Reference |
| Pyrimidine based derivative 34 | 5.04 | 13.9 | 30.67 | 30.45 | [2] |
Table 4: Cytotoxicity (IC50, µM) of 1,3,4-Oxadiazole-based Benzothiazole Derivatives
| Compound | C6 (Glioma) | A549 (Lung) | Reference |
| Compound 24 (6-methoxy substituted) | 4.63 ± 0.85 | 39.33 ± 4.04 | [3] |
Experimental Protocols
Detailed protocols for key in vitro assays are provided below. These are essential for screening and characterizing the anticancer properties of novel benzothiazole derivatives.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (this compound derivatives) dissolved in DMSO.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC and PI fluorescence are typically detected in the FL1 and FL3 channels, respectively.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
Test compounds
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with test compounds as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate in the dark at 37°C for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.
Visualizations
The following diagrams illustrate the experimental workflows and a potential signaling pathway involved in the anticancer activity of benzothiazole derivatives.
Caption: Workflow for MTT Cell Viability Assay.
Caption: Workflow for Apoptosis Analysis.
Caption: Mitochondrial Apoptosis Pathway.[4]
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. flore.unifi.it [flore.unifi.it]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]
Application Notes and Protocols for Novel Benzothiazole Derivatives in Anti-inflammatory Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of novel benzothiazole derivatives as potent anti-inflammatory agents. This document details the synthesis, in vitro, and in vivo evaluation of these compounds, and explores their mechanism of action through the modulation of key inflammatory signaling pathways. The provided protocols offer standardized methods for the screening and characterization of new chemical entities targeting inflammation.
Introduction
Benzothiazole, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.[1][2] Chronic inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel and effective anti-inflammatory agents with improved safety profiles remains a critical area of research. This document focuses on recently developed benzothiazole derivatives that have demonstrated significant anti-inflammatory potential, rivaling or even exceeding the efficacy of established non-steroidal anti-inflammatory drugs (NSAIDs).[3]
Featured Benzothiazole Derivatives
This section highlights two exemplary benzothiazole derivatives, Compound B7 and Compound 4f , which have shown remarkable anti-inflammatory activities in recent studies.
Compound B7: 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine
Compound B7 has been identified as a potent dual inhibitor of cancer cell proliferation and inflammation.[4][5] Its anti-inflammatory effects are attributed to the significant reduction of pro-inflammatory cytokines IL-6 and TNF-α.[4][5]
Compound 4f: A 1,2,4-triazole-based benzothiazol-2-amine derivative
Compound 4f has demonstrated superior in vivo anti-inflammatory efficacy compared to diclofenac sodium.[3] Its mechanism of action involves the potent inhibition of p38α MAP kinase, a key enzyme in the inflammatory signaling cascade.[3]
Data Presentation
The anti-inflammatory activities of the featured benzothiazole derivatives are summarized in the tables below for easy comparison.
Table 1: In Vitro Anti-inflammatory Activity of Compound B7
| Cell Line | Inflammatory Marker | Concentration (µM) | % Inhibition | Reference |
| RAW264.7 | IL-6 | 4 | Significant | [4][5] |
| RAW264.7 | TNF-α | 4 | Significant | [4][5] |
Table 2: In Vivo Anti-inflammatory Activity of Compound 4f
| Assay | Compound | Dose (mg/kg) | % Inhibition of Paw Edema | Reference |
| Carrageenan-induced paw edema | Compound 4f | - | 85.31% | [3] |
| Carrageenan-induced paw edema | Diclofenac Sodium | - | 83.68% | [3] |
Table 3: In Vitro p38α MAP Kinase Inhibitory Activity of Compound 4f
| Compound | IC50 (µM) | Reference |
| Compound 4f | 0.036 ± 0.12 | [3] |
| SB203580 (Standard) | 0.043 ± 0.27 | [3] |
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of the anti-inflammatory properties of benzothiazole derivatives are provided below.
Protocol 1: General Synthesis of 2-Aminobenzothiazole Derivatives (Illustrative)
This protocol outlines a general two-step synthesis for 2-aminobenzothiazole derivatives, which can be adapted for the synthesis of compounds like B7.
Step 1: Synthesis of 2-aminobenzothiazole
-
To a solution of the appropriately substituted aniline (0.06 mol) and potassium thiocyanate (0.06 mol) in glacial acetic acid (150 ml) pre-cooled to 5 °C, add bromine (0.06 mol) dropwise over 110 minutes, maintaining the temperature between 0-10 °C.[6]
-
Stir the solution for an additional 2 hours at 0-10 °C.[6]
-
Filter the residue and dissolve it in hot water (150 ml).[6]
-
Filter the hot solution and neutralize the filtrate with concentrated ammonia solution to pH 6.[6]
-
Collect the precipitate and recrystallize from ethanol to obtain the 2-aminobenzothiazole derivative.[6]
Step 2: Synthesis of N-substituted-2-aminobenzothiazole Derivatives (e.g., Schiff's Bases)
-
Dissolve the 2-aminobenzothiazole derivative (0.01 mol) and a substituted aldehyde (0.01 mol) in 50 ml of absolute alcohol.[6]
-
Add a catalytic amount of an appropriate acid (e.g., glacial acetic acid) and reflux the mixture for a specified time (monitor by TLC).
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the product with cold ethanol and dry to yield the final N-substituted-2-aminobenzothiazole derivative.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay
This protocol is a standard method for evaluating the acute anti-inflammatory activity of novel compounds.[7][8][9]
-
Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.
-
Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin, 5 mg/kg), and test groups receiving different doses of the benzothiazole derivative.
-
Administer the test compounds or the standard drug intraperitoneally or orally 30 minutes before the induction of inflammation.[9]
-
Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.[7]
-
Induce inflammation by injecting 0.1 ml of 1% carrageenan suspension in saline into the sub-plantar surface of the right hind paw.[7][9]
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.[7]
-
Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Protocol 3: In Vitro COX-1 and COX-2 Inhibition Assay
This fluorometric assay determines the ability of a compound to inhibit the activity of cyclooxygenase enzymes.[10][11]
-
Prepare a reaction mixture containing COX assay buffer, COX probe, and COX cofactor.[11]
-
Add the test benzothiazole derivative at various concentrations to the wells of a 96-well plate. Include a no-inhibitor control and a standard inhibitor control (e.g., celecoxib for COX-2).[11]
-
Add the appropriate COX enzyme (COX-1 or COX-2) to the wells and incubate.
-
Initiate the reaction by adding arachidonic acid.[11]
-
Measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm.[11]
-
Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.
Protocol 4: Measurement of IL-6 and TNF-α by ELISA
This protocol describes the quantification of pro-inflammatory cytokines in cell culture supernatants or serum samples.[12][13]
-
Coat a 96-well microplate with a capture antibody specific for either IL-6 or TNF-α and incubate overnight.[12]
-
Wash the plate and block non-specific binding sites.
-
Add standards and samples (cell culture supernatant or serum) to the wells and incubate.[13]
-
Wash the plate and add a biotin-conjugated detection antibody.[13]
-
After another incubation and wash step, add streptavidin-horseradish peroxidase (HRP) conjugate.[12]
-
Add a substrate solution (e.g., TMB) and stop the reaction with a stop solution.[12]
-
Measure the absorbance at 450 nm using a microplate reader.[12]
-
Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.
Mechanism of Action: Signaling Pathways
Benzothiazole derivatives exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][14][15]
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[14] Benzothiazole derivatives have been shown to inhibit the activation of NF-κB.[15][16] This inhibition prevents the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory genes, including those for COX-2, iNOS, TNF-α, and IL-6.[14][15]
Caption: Inhibition of the NF-κB signaling pathway by benzothiazole derivatives.
MAPK Signaling Pathway
The MAPK signaling cascade, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation.[17] Certain benzothiazole derivatives, such as compound 4f, are potent inhibitors of p38α MAPK.[3] By inhibiting p38 MAPK, these compounds can effectively suppress the production of pro-inflammatory cytokines like TNF-α and interleukins.[3][17]
Caption: Inhibition of the p38 MAPK signaling pathway by benzothiazole derivatives.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and evaluation of novel anti-inflammatory benzothiazole derivatives.
Caption: Workflow for developing benzothiazole-based anti-inflammatory drugs.
Conclusion
The development of novel benzothiazole derivatives represents a promising strategy for the discovery of new anti-inflammatory therapies. The compounds highlighted in these notes demonstrate significant potential, with mechanisms of action involving the inhibition of key inflammatory mediators and signaling pathways. The provided protocols offer a robust framework for the continued exploration and characterization of this important class of molecules. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of these promising anti-inflammatory agents.
References
- 1. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 3. Synthesis, p38α MAP kinase inhibition, anti-inflammatory activity, and molecular docking studies of 1,2,4-triazole-based benzothiazole-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 8. inotiv.com [inotiv.com]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. TNF-α, IL-6 and IL-8 ELISA [bio-protocol.org]
- 13. Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of TNF-α-mediated inflammatory responses by a benzodioxolylacetylamino-linked benzothiazole analog in human fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed analytical techniques and protocols for the purification of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine, a key intermediate in pharmaceutical synthesis. The following methods are designed to yield a high-purity final product suitable for further downstream applications.
Overview of Purification Strategies
The purification of this compound from a crude reaction mixture typically involves the removal of unreacted starting materials, byproducts, and other impurities. The choice of purification method will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity. The two primary methods detailed here are recrystallization and column chromatography. For analytical assessment of purity, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are described.
Recrystallization
Recrystallization is a robust and scalable technique for the purification of crystalline solids. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures. For nitroaromatic compounds like this compound, polar solvents are often effective. Ethanol and methanol are commonly used for the recrystallization of similar 2-aminobenzothiazole derivatives.[1][2][3]
Protocol: Recrystallization from Ethanol
This protocol outlines the purification of crude this compound using ethanol as the primary solvent.
Materials:
-
Crude this compound
-
95% Ethanol
-
Activated Carbon (e.g., Norit)
-
Deionized Water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of 95% ethanol to just cover the solid. Heat the mixture to a gentle boil while stirring to dissolve the compound. Add more hot ethanol portion-wise until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
Decolorization: If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% w/w of the solute) to the hot solution. Caution: Adding activated carbon to a boiling solution can cause it to boil over violently.
-
Hot Filtration: Reheat the solution to boiling for a few minutes. To remove the activated carbon and any insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, place the flask in an ice bath for 30-60 minutes to complete the crystallization process.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 50% ethanol-water solution to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point until a constant weight is achieved.
Solvent Selection for Recrystallization
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on literature for similar compounds, the following solvents can be considered:
| Solvent/Solvent System | Polarity | Boiling Point (°C) | Notes |
| Ethanol | Polar | 78 | Good general solvent for aminobenzothiazoles.[1][3] |
| Methanol | Polar | 65 | Can be effective, similar to ethanol.[2] |
| Acetone | Polar | 56 | Often used in combination with a non-polar solvent. |
| Ethyl Acetate / Petroleum Ether | Medium/Non-Polar | 77 / 40-60 | A polar solvent/non-polar anti-solvent system can be effective for inducing crystallization.[4] |
Column Chromatography
For smaller scale purification or when dealing with impurities that have similar solubility profiles to the target compound, column chromatography is a highly effective technique. Silica gel is the most common stationary phase for the purification of moderately polar organic compounds.
Protocol: Silica Gel Column Chromatography
This protocol describes the purification of this compound using a silica gel column.
Materials:
-
Crude this compound
-
Silica Gel (60-120 mesh)
-
Hexane (or Petroleum Ether)
-
Ethyl Acetate
-
Glass chromatography column
-
Collection tubes
-
Thin-Layer Chromatography (TLC) plates and chamber
-
UV lamp (254 nm)
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a 1:1 mixture of hexane and ethyl acetate. Alternatively, for less soluble samples, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., 90:10, 80:20, etc.). A gradient elution is often more effective than an isocratic elution for separating compounds with different polarities.
-
Fraction Collection: Collect the eluate in small fractions.
-
Analysis: Monitor the separation by spotting the collected fractions on a TLC plate. Develop the TLC plate in a suitable solvent system (e.g., 7:3 hexane:ethyl acetate) and visualize the spots under a UV lamp.
-
Product Isolation: Combine the fractions containing the pure product, as identified by TLC. Evaporate the solvent under reduced pressure to obtain the purified this compound.
Typical Chromatographic Parameters
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate gradient |
| Initial Eluent Composition | 95:5 (Hexane:Ethyl Acetate) |
| Final Eluent Composition | 70:30 (Hexane:Ethyl Acetate) or higher polarity if needed |
| Monitoring | TLC with UV visualization (254 nm) |
Analytical Methods for Purity Assessment
Thin-Layer Chromatography (TLC)
TLC is a quick and convenient method to assess the purity of the compound and to monitor the progress of the purification.
Protocol:
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) is a good starting point. The ratio can be adjusted to achieve optimal separation (Rf value between 0.3 and 0.7).
-
Visualization: UV light at 254 nm. The presence of a single spot indicates a high degree of purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique for determining the purity of the final product with high accuracy. For nitroaromatic and aminobenzothiazole compounds, reversed-phase HPLC is typically employed.[5][6]
Protocol:
-
Column: C18 or Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended for complex samples. A typical gradient would be from a higher polarity mobile phase (e.g., 90% Water with 0.1% Formic Acid, 10% Acetonitrile) to a lower polarity mobile phase (e.g., 10% Water with 0.1% Formic Acid, 90% Acetonitrile) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the purified compound in the initial mobile phase or a compatible solvent like acetonitrile.
Quantitative Data Summary
| Parameter | Recrystallization | Column Chromatography | HPLC Analysis |
| Expected Yield | > 80% | > 70% | N/A |
| Expected Purity | > 98% | > 99% | > 99.5% (by peak area) |
| Typical Solvents | Ethanol, Methanol | Hexane, Ethyl Acetate | Acetonitrile, Water, Formic Acid |
Visualized Workflows
The following diagrams illustrate the logical flow of the purification and analysis processes.
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
References
- 1. EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole - Google Patents [patents.google.com]
- 2. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 6. 2-Amino-6-nitrobenzothiazole | SIELC Technologies [sielc.com]
Application Notes and Protocols for Testing the Cytotoxicity of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzothiazole and its derivatives represent a class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer properties.[1] Many benzothiazole derivatives have been shown to exhibit potent cytotoxic effects against various cancer cell lines by inducing apoptosis and disrupting the cell cycle.[1][2] 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine is a novel compound within this class. Evaluating its cytotoxic potential is a critical first step in the drug discovery process. These application notes provide a comprehensive guide to selecting appropriate cell lines and detailed protocols for assessing the cytotoxicity of this compound.
Recommended Cell Lines for Cytotoxicity Screening
The selection of appropriate cell lines is crucial for evaluating the anticancer potential of a test compound. Based on studies of similar benzothiazole derivatives, a panel of human cancer cell lines from different tissue origins is recommended for initial screening. The National Cancer Institute (NCI) has established a panel of 60 human tumor cell lines (NCI-60) that is widely used for in vitro drug discovery.[3][4][5]
Table 1: Recommended Human Cancer Cell Lines for Initial Cytotoxicity Screening
| Cell Line | Cancer Type | Key Characteristics |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive (ER+). A cornerstone model for hormone-dependent breast cancer research.[2][3] |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative breast cancer (TNBC) model. Highly aggressive and metastatic.[3] |
| A549 | Lung Carcinoma | A key model for non-small cell lung cancer research.[1][3][6] |
| HepG2 | Hepatocellular Carcinoma | Well-differentiated liver cancer cell line, widely used in toxicology and drug metabolism studies.[1][2][3] |
| HT-29 | Colorectal Adenocarcinoma | A colon cancer cell line that can differentiate in culture, useful for studying gut epithelial biology.[1][7] |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | A common model for pancreatic cancer, which is known for its high resistance to chemotherapeutic agents.[8] |
| HeLa | Cervical Adenocarcinoma | One of the oldest and most commonly used human cell lines in biomedical research.[1][6] |
| L-929 | Mouse Fibroblast | Often used as a non-cancerous control cell line to assess general cytotoxicity and selectivity.[7] |
Experimental Workflow for Cytotoxicity Assessment
The overall workflow involves culturing the selected cell lines, treating them with various concentrations of the test compound, and then performing a battery of assays to measure different aspects of cell death and viability.
Caption: General experimental workflow for in vitro cytotoxicity testing.
Experimental Protocols
MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of living cells.
Materials:
-
MTT solution (5 mg/mL in sterile PBS), stored at -20°C, protected from light.[9][10]
-
Cell culture medium (serum-free for the final incubation step is recommended).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO).[11]
-
96-well flat-bottom plates.
-
Multichannel pipette.
-
Microplate reader (absorbance at 570 nm, with an optional reference wavelength of >650 nm).[11]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate overnight (or until cells adhere and reach log growth phase) at 37°C in a 5% CO₂ humidified incubator.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control and wells with medium only for background control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[11]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C.[9][12] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Measure the absorbance at 570 nm within 1 hour of adding the solvent.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
Table 2: Example Data Table for MTT Assay Results
| Concentration (µM) | Corrected Absorbance (OD 570nm) | % Cell Viability |
| 0 (Vehicle Control) | [Insert Value] | 100% |
| 0.1 | [Insert Value] | [Calculate] |
| 1.0 | [Insert Value] | [Calculate] |
| 10.0 | [Insert Value] | [Calculate] |
| 50.0 | [Insert Value] | [Calculate] |
| 100.0 | [Insert Value] | [Calculate] |
| IC50 Value (µM) | [Calculate from dose-response curve] |
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or plasma membrane damage.[13][14] The LDH assay measures this released enzyme activity, which is proportional to the percentage of dead cells.
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit.
-
96-well flat-bottom plates.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Prepare the following controls in triplicate for each cell line:
-
Vehicle Control: Untreated cells for spontaneous LDH release.
-
Maximum Release Control: Cells treated with the lysis buffer provided in the kit 45 minutes before the end of the incubation period.
-
Medium Background Control: Wells with medium only.
-
-
Supernatant Collection: After incubation, centrifuge the plate at ~250 x g for 5 minutes to pellet any floating cells.
-
Assay Reaction: Carefully transfer 50-100 µL of supernatant from each well to a new 96-well plate.[14]
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add the specified volume to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]
-
Absorbance Reading: Add the stop solution (if required by the kit) and measure the absorbance at 490 nm.[14]
-
Data Analysis:
-
Subtract the medium background absorbance from all values.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 x (Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection.[16] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.[16] This dual staining allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.
Caption: Principle of apoptosis detection using Annexin V and PI staining.
Materials:
-
Commercially available Annexin V-FITC/PI Apoptosis Detection Kit.
-
1X Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4).[17]
-
Cold 1X PBS.
-
Flow cytometry tubes.
-
Flow cytometer.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes), discard the supernatant, and wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution (as per kit instructions).
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[17]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples on a flow cytometer as soon as possible. Be sure to include unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants correctly.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
References
- 1. flore.unifi.it [flore.unifi.it]
- 2. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening Anticancer Drugs with NCI Lines [cytion.com]
- 4. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 14. LDH Cytotoxicity Assay [bio-protocol.org]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Investigating the Mechanism of Action of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of potential mechanisms of action for 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine based on studies of structurally related benzothiazole derivatives. Detailed protocols are included to facilitate further investigation into its specific biological activities.
I. Potential Mechanisms of Action
Based on the current literature for analogous compounds, the mechanism of action for this compound may involve one or more of the following:
-
Enzyme Inhibition : The benzothiazole scaffold is a common feature in many enzyme inhibitors. A key potential target is NRH:Quinone Oxidoreductase 2 (NQO2) . A closely related compound, a 6-methoxy-substituted benzothiazole analog, has been shown to be a potent inhibitor of NQO2 with an IC50 value of 51 nM[1]. Other enzymes that are known to be inhibited by various benzothiazole derivatives include carbonic anhydrases, DNA gyrase, and monoamine oxidases (MAO-A and MAO-B)[2][3][4].
-
Redox Cycling and Oxidative Stress : The presence of a nitro group suggests a potential for redox-based mechanisms. Nitroaromatic compounds can undergo intracellular reduction to form reactive nitro anion radicals. Under aerobic conditions, these radicals can react with molecular oxygen to generate superoxide anions and other reactive oxygen species (ROS), leading to oxidative stress and cellular damage. Under hypoxic conditions, further reduction can lead to cytotoxic species that can damage macromolecules like DNA and proteins[5]. This is a known mechanism for the antimicrobial and anticancer effects of other nitro-containing compounds.
II. Quantitative Data for Related Benzothiazole Derivatives
The following table summarizes the inhibitory activities of various benzothiazole derivatives against different enzyme targets, providing a context for the potential potency of this compound.
| Compound Class | Target Enzyme | IC50 (nM) | Reference |
| 6-methoxy-benzothiazole analogue | NQO2 | 51 | [1] |
| 6-hydroxy-benzothiazole analogue | NQO2 | 25 | [1] |
| 6-amino-benzothiazole analogue | NQO2 | 79 | [1] |
| Substituted Benzothiazole 4f | Acetylcholinesterase (AChE) | 23.4 | [6][7] |
| Substituted Benzothiazole 4m | Acetylcholinesterase (AChE) | 27.8 | [6] |
| Substituted Benzothiazole 4f | Monoamine Oxidase B (MAO-B) | 40.3 | [6][7] |
| Substituted Benzothiazole 4m | Monoamine Oxidase B (MAO-B) | 56.7 | [6] |
III. Experimental Protocols
Here are detailed protocols to investigate the potential mechanisms of action of this compound.
Protocol 1: NQO2 Enzyme Inhibition Assay
This protocol is designed to determine the in vitro inhibitory activity of the compound against human NQO2.
Materials:
-
Recombinant human NQO2 enzyme
-
Dichlorophenolindophenol (DCPIP)
-
NRH (dihydronicotinamide riboside)
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 600 nm
-
This compound (test compound)
-
Resveratrol (positive control)
-
DMSO (vehicle)
Procedure:
-
Prepare a stock solution of the test compound and resveratrol in DMSO.
-
Create a serial dilution of the test compound and control in the assay buffer.
-
In a 96-well plate, add 50 µL of the assay buffer.
-
Add 25 µL of the test compound dilutions or control to the wells.
-
Add 25 µL of NQO2 enzyme solution to each well and incubate for 10 minutes at room temperature.
-
To initiate the reaction, add 100 µL of a substrate solution containing DCPIP and NRH.
-
Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 5-10 minutes.
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Reactive Oxygen Species (ROS) Assay
This protocol measures the generation of intracellular ROS in response to the test compound.
Materials:
-
A suitable cell line (e.g., a cancer cell line like HepG2 or a relevant microbial strain)
-
Cell culture medium and supplements
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFDA) dye
-
This compound (test compound)
-
Hydrogen peroxide (H2O2) or a known ROS inducer (positive control)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with PBS.
-
Load the cells with 10 µM DCFDA in PBS and incubate for 30 minutes at 37°C.
-
Wash the cells with PBS to remove the excess dye.
-
Treat the cells with various concentrations of the test compound, positive control, and vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 1, 3, 6, or 24 hours).
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Normalize the fluorescence intensity of the treated cells to that of the vehicle-treated control cells to determine the fold increase in ROS production.
IV. Visualizations: Signaling Pathways and Workflows
Hypothetical Signaling Pathway of NQO2 Inhibition
Caption: Hypothetical pathway of NQO2 inhibition.
Workflow for Investigating Redox Cycling
Caption: Experimental workflow for redox cycling analysis.
References
- 1. Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia [mdpi.com]
- 6. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine and its Analogs in Materials Science
Disclaimer: Direct experimental data and established material science applications for 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine are limited in publicly available literature. The following application notes and protocols are based on the established properties and applications of structurally related benzothiazole derivatives, particularly those containing nitro and methoxy functional groups. These notes serve as a guide for researchers to explore the potential of the target compound and its analogs in materials science.
Application Note: Benzothiazole Derivatives as Organic Semiconductors
Benzothiazole derivatives, characterized by their electron-rich heterocyclic structure, are promising candidates for use in organic electronic devices. The presence of electron-withdrawing groups, such as a nitro group (-NO2), and electron-donating groups, like a methoxy group (-OCH3), allows for the tuning of the electronic properties of these molecules. This makes them suitable for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).
The combination of the electron-donating methoxy group and the electron-withdrawing nitro group in a benzothiazole amine scaffold can lead to a molecule with a tailored HOMO-LUMO gap, influencing its charge transport and photophysical properties. Theoretical studies on similar donor-acceptor benzothiazole systems have shown that such substitutions can effectively lower the LUMO energy level, facilitating electron injection and transport.[1]
Potential Applications:
-
Electron Transport Layer (ETL) in OLEDs: The nitro-substituted benzothiazole core can impart n-type semiconductor characteristics, making it suitable for use as an electron transport material.
-
Active Layer in OFETs: By modifying the substitution pattern, it may be possible to achieve ambipolar or p-type behavior for use in organic transistors.
-
Donor or Acceptor Material in OPVs: The tunable electronic properties allow for the design of benzothiazole derivatives that can act as either electron donors or acceptors in the active layer of organic solar cells.
A series of benzothiazole-derived donor-acceptor compounds have been synthesized and characterized to investigate their charge transport and electronic properties. The effects of electron-donating (-CH3) and electron-withdrawing (-NO2) groups on these properties were studied.[1] The substitution of a nitro group was found to lower both the HOMO and LUMO energy levels, thereby reducing the energy gap.[1]
Application Note: Benzothiazole Derivatives as Fluorescent Dyes and Markers
Benzothiazole derivatives are known to exhibit strong fluorescence, making them valuable as dyes and markers in various material science applications. The rigid benzothiazole core, combined with appropriate donor and acceptor substituents, can lead to high quantum yields and large Stokes shifts. These properties are highly desirable for applications in solid-state lighting, fluorescent sensors, and security inks.
Novel solid-state fluorescent azo dyes containing a 2-[4-(dimethylamino)phenyl]benzo[d]thiazol-6-amine as the electron donor group have been synthesized. These dyes exhibit strong solid-state fluorescence under UV light (365 nm).[2] The thermal stability of these dyes, up to 270 °C, suggests their suitability for polymer applications.[2]
Potential Applications:
-
Fluorescent Polymers: Incorporation of the benzothiazole derivative into a polymer matrix can impart fluorescence to the material, with applications in decorative coatings, optical fibers, and scintillators.
-
Security Inks: The unique fluorescent signature of these compounds can be utilized for anti-counterfeiting measures in inks and coatings.
-
Chemical Sensors: The fluorescence of the benzothiazole core can be sensitive to the local chemical environment, enabling the development of sensors for ions, pH, or specific molecules.
Quantitative Data Summary
The following tables summarize representative electronic and photophysical properties of benzothiazole derivatives based on published data for analogous compounds.
Table 1: Electronic Properties of Representative Benzothiazole Derivatives
| Compound Reference | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Application |
| Comp1 (Thiophene-based)[1] | -5.59 | -1.95 | 3.64 | Organic Semiconductor |
| Comp2 (Methyl-thiophene-based)[1] | -5.58 | -1.88 | 3.70 | Organic Semiconductor |
| Comp3 (Nitro-furan-based)[1] | -6.18 | -3.35 | 2.83 | Organic Semiconductor |
| Comp4 (Methyl-furan-based)[1] | -5.52 | -1.92 | 3.60 | Organic Semiconductor |
Table 2: Photophysical Properties of Representative Benzothiazole-Based Dyes
| Dye Reference | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) | Molar Extinction Coefficient (L·mol-1·cm-1) |
| Benzothiazole Azo Dye 1[2] | 450 | 580 | ~4800 | 25,000 |
| Benzothiazole Azo Dye 2[2] | 475 | 610 | ~4600 | 28,000 |
| Benzimidazole Azo Dye 1[2] | 430 | 550 | ~4900 | N/A |
Experimental Protocols
Protocol 1: Synthesis of a Representative Nitro-Substituted Benzothiazole Amine Derivative
This protocol describes a general method for the synthesis of a nitro-substituted 2-aminobenzothiazole, which can be adapted for this compound.
Materials:
-
Substituted 3-chloro-4-nitro-aniline
-
Potassium thiocyanate (KSCN)
-
Bromine (Br2)
-
Glacial acetic acid
-
Ammonia solution
-
Dry pyridine
-
Substituted benzoyl chloride
-
Acetone
-
N,N-Dimethylformamide (DMF)
-
Substituted aniline
Procedure:
-
Synthesis of 2-amino-4-chloro-5-nitro-benzothiazole: React 3-chloro-4-nitro-aniline with potassium thiocyanate in the presence of bromine and glacial acetic acid. Control the temperature carefully during the reaction. Neutralize with ammonia to precipitate the product.[3]
-
Synthesis of Benzamide Intermediate: Condense the 2-amino-4-chloro-5-nitro-benzothiazole with a substituted benzoyl chloride in the presence of dry pyridine and acetone.[3]
-
Synthesis of Final Derivative: Replace the chlorine atom of the benzamide intermediate by reacting it with a substituted aniline in DMF.[3]
Workflow Diagram:
Caption: Synthetic pathway for a nitro-substituted benzothiazole derivative.
Protocol 2: Fabrication of an Organic Thin-Film Transistor (OFET)
This protocol outlines the general steps for fabricating a bottom-gate, top-contact OFET using a benzothiazole derivative as the active layer.
Materials:
-
Heavily doped silicon wafer with a thermally grown SiO2 layer (gate and gate dielectric)
-
Benzothiazole derivative solution (e.g., in chloroform or chlorobenzene)
-
Gold (for source and drain electrodes)
-
Substrate cleaning solvents (acetone, isopropanol)
Procedure:
-
Substrate Cleaning: Clean the Si/SiO2 substrate by sonicating in acetone and then isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen.
-
Active Layer Deposition: Deposit a thin film of the benzothiazole derivative onto the SiO2 surface using spin-coating or thermal evaporation.
-
Annealing: Anneal the film at an optimized temperature to improve crystallinity and film morphology.
-
Electrode Deposition: Deposit the gold source and drain electrodes on top of the organic semiconductor layer through a shadow mask using thermal evaporation.
Workflow Diagram:
Caption: Workflow for fabricating a bottom-gate, top-contact OFET.
Signaling Pathways and Logical Relationships
Diagram 1: Structure-Property Relationship in Functional Benzothiazoles
This diagram illustrates the logical relationship between the molecular structure of substituted benzothiazoles and their resulting material properties.
Caption: Influence of molecular structure on material properties.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine
Welcome to the technical support center for the synthesis of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers and drug development professionals improve the yield and purity of their synthesis.
Troubleshooting Guide
This section addresses common issues that may be encountered during the synthesis of this compound, which is typically a two-step process: the formation of 6-Methoxy-1,3-benzothiazol-2-amine followed by its nitration.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Step 1 (Formation of 6-Methoxy-1,3-benzothiazol-2-amine) | Incomplete reaction of p-anisidine. | - Ensure the reaction is stirred for the recommended 21 hours. - Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Loss of product during workup. | - When pouring the reaction mixture into ammonium hydroxide, do so slowly and with cooling to prevent decomposition. - Ensure complete extraction with a suitable solvent like ethyl acetate. | |
| Low yield or no product in Step 2 (Nitration) | Nitrating agent is not active. | - Use a freshly prepared mixture of nitric acid and sulfuric acid. |
| Reaction temperature is too high, leading to decomposition or side products. | - Maintain the reaction temperature strictly between 0-5 °C during the addition of the nitrating agent. | |
| Formation of multiple isomers during nitration | The directing effects of the methoxy and amino groups can lead to nitration at other positions. | - The 4-position is activated, but to favor it, slow, dropwise addition of the nitrating agent at low temperature is crucial. - Purification by column chromatography will be necessary to isolate the desired 4-nitro isomer. |
| Product is impure after recrystallization | Co-precipitation of isomers or starting materials. | - If TLC shows multiple spots, column chromatography is recommended before final recrystallization. - Try a different solvent system for recrystallization. A mixture of ethanol and water can be effective. |
| Difficulty in isolating the product | Product may be partially soluble in the aqueous layer during workup. | - After neutralization, ensure the solution is cold to maximize precipitation. - If the product remains in solution, perform multiple extractions with an organic solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for maximizing the yield of this compound?
A1: The most critical step is the regioselective nitration (Step 2). Careful control of the reaction temperature (0-5 °C) and the slow, dropwise addition of the nitrating agent are paramount to favor the formation of the 4-nitro isomer and minimize the formation of byproducts and other isomers.
Q2: How can I confirm the formation of the desired 4-nitro isomer?
A2: The most definitive methods for structural confirmation are spectroscopic techniques. 1H NMR spectroscopy will show characteristic shifts for the aromatic protons, and their coupling patterns can help determine the substitution pattern. Further confirmation can be obtained using 13C NMR and mass spectrometry.
Q3: What are the expected side products during the nitration step?
A3: The primary side products are other nitro isomers, such as 5-nitro and 7-nitro derivatives. Dinitrated products are also possible if the reaction conditions are too harsh (e.g., higher temperature or excess nitrating agent).
Q4: Can I use a different starting material for the initial synthesis?
A4: The synthesis of the 6-Methoxy-1,3-benzothiazol-2-amine intermediate is typically achieved from p-anisidine (4-methoxyaniline).[1][2] Using a different starting material would result in a different substitution pattern on the final product.
Q5: What safety precautions should I take during this synthesis?
A5: This synthesis involves the use of corrosive acids (acetic acid, sulfuric acid, nitric acid) and bromine, which is toxic and corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The nitration step can be exothermic and requires careful temperature control to prevent a runaway reaction.
Experimental Protocols
Step 1: Synthesis of 6-Methoxy-1,3-benzothiazol-2-amine
This protocol is adapted from the synthesis of 6-Methoxy-1,3-benzothiazol-2-amine.[1][2]
Materials:
-
p-Anisidine (3.7 g, 0.03 mol)
-
Potassium thiocyanate (11.6 g, 0.12 mol)
-
Glacial acetic acid (65 ml)
-
Bromine (1.5 ml, 0.03 mol)
-
Ammonium hydroxide (90 ml, cold)
-
Ethyl acetate
-
Ethanol
Procedure:
-
In a flask, stir a mixture of p-anisidine (3.7 g) and potassium thiocyanate (11.6 g) in glacial acetic acid (45 ml) at 20 °C for 10 minutes.
-
Prepare a solution of bromine (1.5 ml) in glacial acetic acid (20 ml).
-
Add the bromine solution dropwise to the reaction mixture over 20 minutes.
-
Stir the reaction mixture for 21 hours at room temperature.
-
Pour the reaction mixture into cold ammonium hydroxide (90 ml) and extract with ethyl acetate.
-
Wash the organic phase with water, dry it over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Recrystallize the crude product from ethanol to obtain pure 6-Methoxy-1,3-benzothiazol-2-amine.
Step 2: Synthesis of this compound
This is a general nitration protocol based on the nitration of similar aromatic compounds.[3][4]
Materials:
-
6-Methoxy-1,3-benzothiazol-2-amine (from Step 1)
-
Concentrated sulfuric acid
-
Concentrated nitric acid
-
Ice
Procedure:
-
In a flask, dissolve 6-Methoxy-1,3-benzothiazol-2-amine in concentrated sulfuric acid at 0-5 °C with stirring.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of the benzothiazole derivative, maintaining the temperature between 0-5 °C.
-
After the addition is complete, stir the reaction mixture at the same temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the solution with a suitable base (e.g., sodium carbonate solution) until the product precipitates.
-
Filter the precipitate, wash with cold water, and dry.
-
Purify the crude product by column chromatography followed by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Logical Relationship for Troubleshooting
Caption: Troubleshooting logic for synthesis issues.
References
purification challenges of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities are positional isomers formed during the nitration of the benzothiazole ring. These include the 5-nitro, 6-nitro, and 7-nitro isomers.[1][2] The relative amounts of these isomers can vary depending on the specific reaction conditions. Other potential impurities may include unreacted starting materials or byproducts from side reactions.
Q2: What is a general approach to purify crude this compound?
A2: A common and effective method for the purification of this compound is recrystallization.[3] Column chromatography can also be employed for more challenging separations, particularly for the removal of closely related isomers. The choice of method depends on the impurity profile and the desired final purity.
Q3: Are there any known safety precautions I should take when handling this compound?
A3: Yes, as with any chemical, it is important to handle this compound with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Troubleshooting Guides
Recrystallization
Problem 1: The compound does not dissolve in the chosen recrystallization solvent, even with heating.
-
Possible Cause: The solvent is not polar enough to dissolve the compound.
-
Solution:
-
Try a more polar solvent. Good starting points for benzothiazole derivatives include ethanol, ethyl acetate, or mixtures containing these solvents.[3]
-
Use a solvent mixture. Dissolve the crude product in a good solvent (a solvent in which it is highly soluble) at an elevated temperature and then add a poor solvent (a solvent in which it is sparingly soluble) dropwise until the solution becomes turbid. Then, allow the solution to cool slowly.
-
Problem 2: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The solution is too concentrated, or the cooling process is too rapid.
-
Solution:
-
Add more solvent to the hot solution before allowing it to cool.
-
Ensure a slow cooling rate. You can achieve this by allowing the flask to cool to room temperature on the benchtop, followed by placing it in an ice bath.
-
Scratch the inside of the flask with a glass rod to induce crystallization.
-
Add a seed crystal of the pure compound if available.
-
Problem 3: The purity of the recrystallized product is still low.
-
Possible Cause: The chosen solvent is not effective at selectively precipitating the desired compound while leaving impurities in the solution. This is a common issue when dealing with isomeric impurities.
-
Solution:
-
Perform a second recrystallization using a different solvent system.
-
Consider using column chromatography for a more effective separation of isomers.
-
For certain impurities, a chemical wash of the crude material prior to recrystallization might be beneficial. For instance, an acidic or basic wash could remove basic or acidic impurities, respectively.
-
Column Chromatography
Problem 1: Poor separation of the desired compound from its isomers.
-
Possible Cause: The chosen eluent system does not provide sufficient resolution.
-
Solution:
-
Optimize the eluent system. A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Perform a gradient elution, gradually increasing the polarity of the eluent during the separation. This can help to better resolve compounds with similar retention factors (Rf).
-
Consider using a different stationary phase. While silica gel is common, other materials like alumina or reverse-phase silica (C18) might offer better selectivity for your specific separation.
-
Problem 2: The compound is streaking or tailing on the column.
-
Possible Cause: The compound may be too polar for the chosen eluent, or it might be interacting strongly with the stationary phase.
-
Solution:
-
Increase the polarity of the eluent.
-
Add a small amount of a modifier to the eluent. For example, adding a small percentage of triethylamine can help to reduce tailing for basic compounds, while adding acetic acid can help for acidic compounds.
-
Data Presentation
Table 1: Hypothetical Purity and Yield Data for Purification Methods
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Key Impurities Removed |
| Single Recrystallization (Ethanol) | 85 | 95 | 70 | General impurities, some isomers |
| Double Recrystallization (Ethanol/Hexane) | 85 | 98 | 55 | Improved removal of isomers |
| Column Chromatography (Silica Gel, Hexane/Ethyl Acetate Gradient) | 85 | >99 | 60 | Effective removal of positional isomers |
Note: This data is illustrative and will vary depending on the specific experimental conditions and the composition of the crude material.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexane) at room temperature and with gentle heating. A suitable recrystallization solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For better yield, you can further cool the flask in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.
Protocol 2: Column Chromatography Purification
-
Stationary Phase and Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable eluent system that gives a good separation between the desired compound and its impurities. The desired compound should have an Rf value of approximately 0.2-0.4. A common mobile phase is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a glass chromatography column with silica gel slurried in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
References
optimizing reaction conditions for benzothiazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzothiazoles. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My benzothiazole synthesis reaction is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in benzothiazole synthesis, typically from 2-aminothiophenol and an aldehyde, can stem from several factors. Here are common causes and troubleshooting steps:
-
Suboptimal Catalyst: The choice and amount of catalyst are critical. Ensure you are using an appropriate catalyst for your specific substrates. Some reactions proceed well with acidic catalysts like HCl, while others may benefit from metal-based or heterogeneous catalysts.[1][2] Catalyst loading is also crucial; an excess or deficit can negatively impact the yield.
-
Improper Reaction Conditions: Temperature and reaction time are key parameters. Some modern methods allow for reactions at room temperature, while others require refluxing.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid byproduct formation from prolonged heating.
-
Solvent Effects: The choice of solvent can significantly influence the reaction rate and yield. While ethanol is commonly used, other solvents like dimethyl sulfoxide (DMSO) or even solvent-free conditions have been reported to be effective, depending on the specific reactants and catalyst.[1][2]
-
Reactant Quality: Ensure the purity of your starting materials, particularly the 2-aminothiophenol, which can oxidize over time. Using fresh or purified reactants is recommended.
-
Atmosphere: Some reactions, particularly those involving easily oxidizable intermediates, may benefit from being carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
Q2: I am observing the formation of significant byproducts in my reaction. What are they and how can I minimize them?
A2: A common byproduct is the corresponding benzothiazoline intermediate, which is formed prior to oxidation to the final benzothiazole product.[2] In some cases, over-oxidation or side reactions involving the starting materials can also occur.
-
Incomplete Oxidation: The final step in many benzothiazole syntheses is an oxidation step. If this is incomplete, the benzothiazoline intermediate will contaminate your product. Ensure an adequate amount of oxidant is present or that the reaction is open to the air if atmospheric oxygen is the intended oxidant.
-
Choice of Oxidant: For reactions that do not rely on atmospheric oxygen, a variety of oxidizing agents can be used, such as hydrogen peroxide (H₂O₂) or dimethyl sulfoxide (DMSO).[1][2] The choice of oxidant should be compatible with your starting materials and reaction conditions.
-
Purification: If byproduct formation is unavoidable, careful purification by column chromatography or recrystallization is necessary to isolate the desired benzothiazole.[3]
Q3: How do electron-donating or electron-withdrawing groups on the aldehyde affect the reaction?
A3: The electronic nature of the substituents on the aromatic aldehyde can influence the reaction rate and yield.
-
Electron-Withdrawing Groups (EWGs): Aldehydes with EWGs (e.g., -NO₂, -CN, -halogens) are generally more electrophilic and tend to react faster, often leading to higher yields in shorter reaction times.
-
Electron-Donating Groups (EDGs): Aldehydes with EDGs (e.g., -OCH₃, -N(CH₃)₂, -OH) are less electrophilic and may require longer reaction times or more forcing conditions to achieve high yields.
However, with optimized catalytic systems, excellent yields can be obtained with both types of substituents.[1][4]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various studies on the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aromatic aldehydes under different catalytic conditions.
Table 1: Effect of Catalyst on the Synthesis of 2-Phenylbenzothiazole
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| H₂O₂/HCl | Ethanol | Room Temp | 60 | 94 | [4] |
| Oxalic acid dihydrate:proline | Neat | Room Temp | 150 | High Yield | [2] |
| Ag₂O | Neat (MW) | 80 | 4-8 | 92-98 | [4] |
| Zn(OAc)₂·2H₂O | Neat | 80 | 30-60 | 96 | [5] |
| Molecular Sieves (4 Å) | Dichloromethane | Reflux | N/A | High Yield | [4] |
Table 2: Influence of Aldehyde Substituents on Yield
| Aldehyde Substituent | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| 4-Chloro (EWG) | H₂O₂/HCl | Ethanol | 45 | 92 | [4] |
| 4-Methoxy (EDG) | H₂O₂/HCl | Ethanol | 60 | 90 | [4] |
| 4-Nitro (EWG) | Cu(II)-diAmSar/SBA-15 | Water | N/A | 85 | [4] |
| 4-Methyl (EDG) | Cu(II)-diAmSar/SBA-15 | Water | N/A | 92 | [4] |
Experimental Protocols
General Procedure for the Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl Catalyst [1][4]
-
To a solution of an aromatic aldehyde (1 mmol) in ethanol, add 2-aminothiophenol (1 mmol).
-
To this mixture, add a solution of 30% H₂O₂ (6 mmol) and concentrated HCl (3 mmol).
-
Stir the reaction mixture at room temperature for the appropriate time (typically 45-60 minutes), monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Filter the resulting precipitate, wash with water, and dry.
-
If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-arylbenzothiazole.
Visualizations
Below are diagrams illustrating key workflows and mechanisms in benzothiazole synthesis.
Caption: General experimental workflow for benzothiazole synthesis.
Caption: Troubleshooting guide for low reaction yields.
Caption: Plausible mechanism for benzothiazole formation.
References
- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 3. iosrjournals.org [iosrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) [mdpi.com]
Technical Support Center: Enhancing the Solubility of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine for Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine. The focus is on overcoming solubility challenges to ensure reliable and reproducible results in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the known solvents for this compound?
Q2: I am observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous cell culture medium. What can I do?
A2: This is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of the compound in your assay.
-
Optimize the dilution method: Instead of adding a small volume of highly concentrated stock directly to a large volume of aqueous medium, try a serial dilution approach. This gradual decrease in solvent concentration can sometimes prevent precipitation.[6]
-
Use a co-solvent: Incorporating a small percentage of a water-miscible co-solvent like PEG400, glycerol, or Tween 80 in your final assay medium can help maintain solubility. However, it is essential to include a vehicle control to account for any effects of the co-solvent on your biological system.
-
Gentle warming and sonication: Briefly warming the solution to 37°C and using a sonicator can help redissolve small precipitates that may have formed.[7] However, ensure the compound is stable at this temperature.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The tolerance of cell lines to DMSO varies. As a general guideline, the final concentration of DMSO in cell-based assays should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced toxicity or off-target effects. It is always recommended to perform a vehicle control experiment with the same final DMSO concentration as your test conditions to assess its impact on cell viability and the assay readout.
Q4: Can I use other solvents besides DMSO for my cell-based assays?
A4: While DMSO is the most common, other solvents like ethanol can be used. However, their tolerance by cells is often lower than that of DMSO. If you must use an alternative solvent, it is critical to perform thorough validation to ensure it does not interfere with your assay or harm your cells at the final concentration used.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Compound will not dissolve in DMSO to create a stock solution. | The compound may have very low solubility even in DMSO at the desired concentration. | - Try gentle heating (e.g., 37°C) and vortexing or sonication.[7]- If undissolved particles remain, consider this the saturation point and filter the solution to remove them before determining the actual concentration of the stock. |
| Precipitation occurs immediately upon dilution into aqueous buffer or media. | Rapid change in solvent polarity. | - Perform a stepwise dilution, gradually introducing the aqueous solution to the DMSO stock.- Add the DMSO stock to the aqueous solution while vortexing to ensure rapid mixing.[6] |
| The compound precipitates out of the cell culture medium over time. | The compound is not stable in the aqueous environment at the tested concentration and temperature. | - Decrease the final concentration of the compound.- Reduce the incubation time of the experiment if possible.- Consider using a formulation with solubilizing agents like cyclodextrins, though this requires significant developmental work. |
| Inconsistent or non-reproducible assay results. | - Incomplete dissolution of the stock solution.- Precipitation of the compound in the assay plate. | - Always ensure your stock solution is fully dissolved before use. Visually inspect for any particulates.- After preparing the final dilution in the assay plate, inspect the wells under a microscope for any signs of precipitation. |
| Vehicle control (DMSO) shows an unexpected biological effect. | The concentration of DMSO is too high for the cell line being used. | - Reduce the final DMSO concentration to 0.1% or lower.- If a higher compound concentration is needed, consider preparing a more concentrated stock solution in DMSO, if solubility allows, to minimize the final solvent volume. |
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol outlines a general method to determine the approximate solubility of the compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., DMSO, Ethanol, PBS)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Method:
-
Add an excess amount of the compound to a known volume of the solvent in a microcentrifuge tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Place the tube in a sonicator bath for 15-30 minutes.
-
Incubate the mixture at a constant temperature (e.g., room temperature or 37°C) for 24 hours to reach equilibrium, with intermittent shaking.
-
Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
General Protocol for Preparing a DMSO Stock Solution and Diluting for Cell-Based Assays
Materials:
-
This compound
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Sterile cell culture medium
Method:
Part 1: Preparing the Stock Solution
-
Accurately weigh a precise amount of this compound in a sterile, light-protected container (e.g., an amber vial).
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Add the calculated volume of sterile DMSO to the vial.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (37°C) and sonication may be used if necessary to aid dissolution.[7]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Part 2: Diluting for Cell-Based Assays
-
Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Warm the cell culture medium to 37°C.
-
Perform serial dilutions of the stock solution in fresh, sterile DMSO if a range of concentrations is to be tested.
-
To prepare the final working concentration, add the appropriate volume of the DMSO stock (or diluted stock) to the pre-warmed cell culture medium. It is recommended to add the DMSO solution to the medium while gently swirling to ensure rapid and even dispersion.[6]
-
Ensure the final concentration of DMSO in the medium is below the toxic level for your specific cell line (typically ≤ 0.5%).
-
Immediately add the final compound solution to your cells in the assay plate.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate potential signaling pathways affected by benzothiazole derivatives and a general workflow for solubility testing.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Amino-6-methoxybenzothiazole | C8H8N2OS | CID 15630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-6-nitrobenzothiazole | C7H5N3O2S | CID 22704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine [myskinrecipes.com]
- 7. emulatebio.com [emulatebio.com]
overcoming poor reproducibility in 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the synthesis of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine, a compound of interest for researchers in drug development. Poor reproducibility in this multi-step synthesis can arise from various factors, and this guide aims to provide systematic solutions to common experimental issues.
Troubleshooting Guide
Issue 1: Low or No Yield of 6-Methoxy-1,3-benzothiazol-2-amine (Intermediate)
-
Question: I am getting a very low yield, or no product at all, during the initial synthesis of the 6-methoxy-1,3-benzothiazol-2-amine intermediate. What could be the cause?
-
Answer: This is a common issue that can stem from several factors:
-
Reagent Quality: Ensure that the p-anisidine is pure and free of oxidation products (often indicated by a dark color). The potassium thiocyanate should be anhydrous, as moisture can interfere with the reaction.
-
Reaction Temperature: The addition of bromine in acetic acid is an exothermic reaction. It is crucial to maintain a low temperature (0-5°C) during the addition to prevent the formation of side products.
-
Stoichiometry: The molar ratio of the reactants is critical. An excess of bromine can lead to the formation of poly-brominated byproducts, while insufficient bromine will result in incomplete conversion.
-
Reaction Time: While the reaction is typically stirred for a prolonged period at room temperature, insufficient reaction time can lead to low conversion rates.
-
Issue 2: Formation of a Dark, Tarry Substance Instead of a Precipitate
-
Question: After adding the reaction mixture to the ammonium hydroxide solution, I am observing the formation of a dark, oily, or tarry substance instead of a solid precipitate. Why is this happening?
-
Answer: The formation of a tarry substance is often indicative of polymerization or the presence of significant impurities.
-
Incomplete Reaction: If the initial reaction to form the benzothiazole ring is incomplete, unreacted intermediates can polymerize under the basic conditions of the work-up.
-
Excessive Heat: As mentioned, poor temperature control during bromine addition can lead to the formation of complex side products that are difficult to crystallize.
-
Concentration Issues: If the reaction mixture is too concentrated, it can lead to localized "hot spots" and the formation of insoluble byproducts.
-
Issue 3: Difficulty in Purifying the 6-Methoxy-1,3-benzothiazol-2-amine Intermediate
-
Question: I am struggling to purify the 6-methoxy-1,3-benzothiazol-2-amine intermediate. Recrystallization is not yielding a pure product. What are my options?
-
Answer: If standard recrystallization from ethanol is not effective, consider the following:
-
Column Chromatography: For highly impure samples, purification using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) can be effective.
-
Alternative Solvents for Recrystallization: Experiment with different solvent systems for recrystallization, such as methanol, isopropanol, or a mixture of solvents like ethyl acetate/hexane.
-
Charcoal Treatment: If the product is colored due to persistent impurities, a hot filtration over activated charcoal can help to decolorize the solution before recrystallization.
-
Issue 4: Poor Yield or Multiple Products During the Nitration Step
-
Question: The nitration of 6-methoxy-1,3-benzothiazol-2-amine is giving me a low yield of the desired 4-nitro product, and I am seeing multiple spots on my TLC plate. What is going wrong?
-
Answer: The nitration of substituted aromatic rings can be sensitive to reaction conditions, leading to the formation of different regioisomers.
-
Nitrating Agent: The choice and concentration of the nitrating agent are crucial. A mixture of nitric acid and sulfuric acid is commonly used. The ratio of these acids can influence the regioselectivity of the reaction.
-
Reaction Temperature: Nitration is a highly exothermic reaction. Maintaining a low and controlled temperature (typically below 10°C) is essential to prevent over-nitration and the formation of unwanted isomers.
-
Rate of Addition: The 6-methoxy-1,3-benzothiazol-2-amine should be added slowly to the cold nitrating mixture to ensure proper mixing and to control the reaction temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: The overall yield can vary significantly depending on the efficiency of each step and the purity of the reagents. A reasonable yield for the synthesis of the 6-methoxy-1,3-benzothiazol-2-amine intermediate is in the range of 70-85%. The subsequent nitration step is often less efficient, with yields potentially ranging from 40-60%. Therefore, an overall yield of 30-50% from p-anisidine can be considered a successful synthesis.
Q2: How can I confirm the identity and purity of my final product?
A2: A combination of analytical techniques should be used:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Spectroscopy:
-
¹H NMR: To confirm the structure by observing the chemical shifts and coupling constants of the protons.
-
¹³C NMR: To confirm the carbon framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as -NH₂, -NO₂, and the benzothiazole ring system.
-
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several safety precautions are essential:
-
Bromine: Bromine is highly corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Nitrating Mixture: The mixture of nitric acid and sulfuric acid is extremely corrosive and a strong oxidizing agent. It should be prepared and handled with extreme care in a fume hood, and the addition of reagents should be done slowly and at a low temperature.
-
General Precautions: Always wear appropriate PPE. Be aware of the potential for exothermic reactions and have an ice bath readily available to control the temperature.
Quantitative Data Summary
| Parameter | 6-Methoxy-1,3-benzothiazol-2-amine | This compound |
| Molecular Formula | C₈H₈N₂OS | C₈H₇N₃O₃S |
| Molecular Weight | 180.23 g/mol | 225.22 g/mol |
| Appearance | Off-white to pale yellow solid | Yellow to orange solid |
| Melting Point | ~164-166 °C | Not widely reported, expected >200 °C |
| Expected Yield | 70-85% | 40-60% (from intermediate) |
Experimental Protocols
Protocol 1: Synthesis of 6-Methoxy-1,3-benzothiazol-2-amine
-
In a round-bottom flask, dissolve p-anisidine (1.0 eq) and potassium thiocyanate (4.0 eq) in glacial acetic acid.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 20-24 hours.
-
Pour the reaction mixture into a beaker containing a cold solution of ammonium hydroxide to neutralize the acid.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain pure 6-methoxy-1,3-benzothiazol-2-amine.
Protocol 2: Synthesis of this compound
-
In a round-bottom flask, carefully prepare a nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid at 0°C.
-
In a separate flask, dissolve the 6-methoxy-1,3-benzothiazol-2-amine (1.0 eq) in a minimal amount of concentrated sulfuric acid, keeping the temperature low.
-
Slowly add the solution of the benzothiazole to the cold nitrating mixture dropwise, maintaining the temperature below 10°C.
-
Stir the reaction mixture at low temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.
Visualizations
Caption: Experimental workflow for the two-step synthesis.
Caption: Troubleshooting logic for common synthesis issues.
strategies to increase the biological activity of benzothiazole derivatives
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions to enhance the biological activity of benzothiazole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My newly synthesized benzothiazole derivative shows poor solubility in aqueous media for biological assays. How can I address this?
A1: Poor aqueous solubility is a common challenge. Here are several strategies to troubleshoot this issue:
-
Salt Formation: If your compound has a basic nitrogen atom, consider forming a hydrochloride or other pharmaceutically acceptable salt. This can significantly improve aqueous solubility.
-
Prodrug Approach: Introduce hydrophilic moieties (e.g., phosphates, amino acids) that can be cleaved in vivo to release the active parent drug.
-
Structural Modification: Incorporate polar functional groups into the benzothiazole scaffold. For example, adding pyridine moieties has been shown to improve water solubility while maintaining potent anticancer activity.[1][2]
-
Formulation Strategies:
-
Co-solvents: Use Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution, which is then serially diluted in the aqueous assay medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity.
-
Excipients: Employ solubilizing agents like cyclodextrins or surfactants, but validate that they do not interfere with the assay.
-
Q2: My lead benzothiazole compound exhibits low potency in our primary screening assay. What structural modifications should I explore first?
A2: The biological activity of benzothiazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring.[3] Structure-Activity Relationship (SAR) studies are crucial. Key positions to investigate are C2, C6, and C7.[4][5][6]
-
C2 Position: This is the most common and effective position for modification. Introducing various aryl, heteroaryl, amino, or thiol groups can drastically alter activity.[6] For instance, attaching a 2-(4-hydroxy-methoxy benzylidene)-hydrazino moiety at C2 has been shown to remarkably enhance anti-tumor potential.[4][5]
-
C6 Position: Substitutions here can significantly influence potency. Adding electron-donating groups like -OCH3 or -CH3 often boosts activity.[6] For example, a chloro group at the 6th position has been associated with a notable increase in bioactivity in some anticancer compounds.[7]
-
C7 Position: Incorporating a fluorine atom at the 7th position has been shown to enhance the cytotoxicity of certain anticancer derivatives.[4][5]
-
Hydrophobic Moieties: The presence of hydrophobic groups in the molecule is often conducive to cytotoxic activity against cancer cell lines.[6][8]
Q3: We've synthesized a library of analogues, but the Structure-Activity Relationship (SAR) is inconsistent. What could be the issue?
A3: Inconsistent SAR can arise from multiple factors. Consider the following:
-
Multiple Mechanisms of Action: Your derivatives might be acting on different biological targets. Benzothiazoles are known to inhibit a wide range of targets, including various kinases (e.g., PI3K), tubulin, and microbial enzymes like DNA gyrase.[9][10][11] A compound that is inactive against one target might be potent against another.
-
Physicochemical Properties: Changes in LogP, solubility, and cell permeability can obscure the SAR. A highly potent compound in an enzymatic assay may show poor activity in a cell-based assay due to an inability to cross the cell membrane. It's essential to measure these properties alongside biological activity.
-
Metabolic Instability: Some derivatives may be rapidly metabolized by cells, leading to lower-than-expected activity. The development of fluorinated analogs has been used to resolve metabolic issues in some cases.[12]
Q4: How can I determine the molecular target or mechanism of action for my active benzothiazole derivative?
A4: Identifying the mechanism of action is a critical step. A common target for anticancer benzothiazole derivatives is the PI3K/Akt signaling pathway.[13][14]
-
Western Blot Analysis: If you suspect inhibition of a specific pathway, use Western blotting to probe the phosphorylation status of key proteins. For the PI3K/Akt pathway, assess the levels of total and phosphorylated PI3K and Akt. A decrease in p-PI3K and p-Akt following treatment would suggest pathway inhibition.[13][14]
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Target Prediction & Docking: Use computational tools to predict potential binding targets and perform molecular docking studies to visualize interactions.[10] This can provide hypotheses for experimental validation.
-
Enzyme Inhibition Assays: Test your compound directly against a panel of purified enzymes, such as various kinases, to identify direct targets.[11]
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Cell Cycle Analysis: Use flow cytometry to determine if your compound induces cell cycle arrest at a specific phase (e.g., G2/M), which is a hallmark of antimitotic agents that target tubulin.[1][2]
Data on Structure-Activity Relationships
The tables below summarize quantitative data from various studies, illustrating how specific structural modifications affect the biological activity of benzothiazole derivatives.
Table 1: Anticancer Activity of 2-Substituted Benzothiazole Derivatives
| Compound ID | C2-Substitution | C6-Substitution | Target Cell Line | IC50 (µM) | Reference |
| 12 | Indole-based hydrazine carboxamide | H | HT-29 (Colon) | 0.015 | [5] |
| 12 | Indole-based hydrazine carboxamide | H | H460 (Lung) | 0.28 | [5] |
| 55 | Chlorobenzyl indole semicarbazide | H | HT-29 (Colon) | 0.024 | [4] |
| PB11 | (3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl | 4-oxocyclohexane-1-carboxamide | U87 (Glioblastoma) | < 0.05 | [13][14] |
| B7 | N-(4-nitrobenzyl)amine | Cl | A431 (Skin) | 1.0 (approx.) | [7] |
| 29 | Bromopyridine acetamide thiol | H | SKRB-3 (Breast) | 0.0012 | [4] |
Table 2: Antimicrobial Activity of Substituted Benzothiazole Derivatives
| Compound ID | Substitution(s) | Target Organism | MIC (µg/mL) | Reference |
| 41c | Isatin derivative at C2 | E. coli | 3.1 | [9] |
| 41c | Isatin derivative at C2 | P. aeruginosa | 6.2 | [9] |
| 46a/b | Amino-Schiff base at C2, -OH on benzylidene ring | E. coli | 15.62 | [9] |
| 4b | Azo dye at C2, Chloro at C5 | S. typhimurium | 25-50 | [9] |
| 43b | Thiazole derivative at C2, Bromo at C7 | S. aureus | 21-27 (Zone of Inhibition, mm) | [9] |
Key Experimental Protocols
Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[15] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)[16]
-
Solubilization solution (e.g., DMSO or 16% SDS in 40% DMF)[16][17]
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
Benzothiazole test compounds
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.[16] Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the benzothiazole compounds in culture medium. After 24 hours, remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control wells (e.g., 0.5% DMSO).[16]
-
Incubation: Incubate the plates for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.[16]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well for a final concentration of 0.45-0.5 mg/mL.[16][17][18]
-
Formazan Formation: Incubate the plates for 2 to 4 hours at 37°C in the dark.[16][18]
-
Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[15][16]
-
Absorbance Reading: Gently agitate the plate for 10 minutes to ensure complete solubilization.[16] Measure the absorbance at 570 nm using a microplate reader.[15][17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Signaling Pathways and Workflows
Caption: Key modification sites on the benzothiazole scaffold.
Caption: Typical workflow for screening benzothiazole derivatives.
Caption: Benzothiazole derivative inhibiting the PI3K/Akt pathway.
References
- 1. Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pharmacyjournal.in [pharmacyjournal.in]
- 7. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CAU Scholar's Space: The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines [scholarworks.bwise.kr]
- 15. researchgate.net [researchgate.net]
- 16. ijprajournal.com [ijprajournal.com]
- 17. scribd.com [scribd.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
addressing stability issues of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine in solution.
Frequently Asked Questions (FAQs)
Q1: What are the common solvents for dissolving this compound?
A1: this compound is sparingly soluble in water.[1] For experimental use, organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and to a lesser extent, ethanol or methanol are recommended. Stock solutions are typically prepared at high concentrations (e.g., 10-50 mM) in DMSO and then diluted in aqueous buffers for final assays.
Q2: What are the primary factors that can affect the stability of this compound in solution?
A2: The stability of this compound in solution can be influenced by several factors, including:
-
pH: The amine and nitro groups are susceptible to pH-dependent reactions.
-
Light: Aromatic nitro compounds can be light-sensitive and may undergo photodegradation.
-
Temperature: Elevated temperatures can accelerate degradation.
-
Presence of reducing or oxidizing agents: The nitro group is susceptible to reduction, and the amine group can be oxidized.
Q3: How should I store stock solutions of this compound?
A3: For optimal stability, stock solutions in anhydrous DMSO or DMF should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil. A retest of the product is recommended 12 months after receipt.[2]
Q4: I observe a color change in my solution over time. What could be the cause?
A4: A color change, such as a shift from a pale yellow to a darker yellow or brown hue, can indicate degradation of the compound. This could be due to oxidation, photodegradation, or other chemical transformations. It is advisable to prepare fresh solutions if a significant color change is observed.
Troubleshooting Guides
Issue 1: Precipitation of the Compound in Aqueous Buffer
Symptoms:
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Cloudiness or visible precipitate forms immediately or over time after diluting a DMSO stock solution into an aqueous buffer.
Possible Causes:
-
Low Solubility: The compound has limited solubility in aqueous solutions.
-
Buffer Composition: The pH or ionic strength of the buffer may reduce solubility.
Troubleshooting Steps:
-
Decrease Final Concentration: Lower the final concentration of the compound in the aqueous buffer.
-
Increase DMSO Percentage: While keeping the final DMSO concentration as low as possible to avoid affecting the biological system, a slight increase (e.g., from 0.1% to 0.5%) may improve solubility.
-
Use a Surfactant: The addition of a small amount of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68, can help to maintain solubility.
-
pH Adjustment: Evaluate the effect of slightly adjusting the buffer pH on the compound's solubility.
Issue 2: Inconsistent or Poor Results in Biological Assays
Symptoms:
-
High variability between replicate experiments.
-
Loss of expected biological activity over the course of an experiment.
Possible Causes:
-
Degradation in Assay Medium: The compound may be unstable in the cell culture medium or assay buffer over the incubation period.
-
Adsorption to Plastics: The compound may adsorb to the surface of plastic labware (e.g., microplates, tubes).
Troubleshooting Steps:
-
Assess Compound Stability in Media: Perform a time-course experiment to monitor the concentration of the compound in the assay medium over the duration of the experiment using an appropriate analytical method like HPLC.
-
Prepare Fresh Dilutions: Prepare fresh dilutions of the compound from the stock solution immediately before each experiment.
-
Use Low-Binding Labware: Employ low-protein-binding microplates and tubes to minimize adsorption.
-
Include Control Experiments: Run parallel controls to assess the stability of the compound under the specific experimental conditions (e.g., incubate the compound in media without cells and measure its concentration over time).
Quantitative Data Summary
The following tables provide hypothetical stability data for this compound based on general knowledge of similar chemical structures. These should be used as a guideline for experimental design.
Table 1: Effect of pH on Stability in Aqueous Buffer (24h at 37°C)
| pH | % Remaining Compound |
| 5.0 | >95% |
| 7.4 | ~90% |
| 8.5 | ~75% |
Table 2: Effect of Temperature on Stability in DMSO (1 week)
| Storage Temperature | % Remaining Compound |
| 25°C (Room Temp) | ~85% |
| 4°C | >98% |
| -20°C | >99% |
Table 3: Photostability in Aqueous Buffer (pH 7.4) at Room Temperature
| Exposure Time (Light) | % Remaining Compound |
| 0 h | 100% |
| 2 h | ~80% |
| 6 h | ~60% |
| 24 h | <40% |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This protocol outlines a general HPLC method to quantify this compound in solution.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
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Start with 20% acetonitrile, ramp to 95% acetonitrile over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
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Detection: UV absorbance at a wavelength determined by a UV-Vis scan of the pure compound (likely in the range of 300-400 nm due to the nitroaromatic system).
-
Injection Volume: 10 µL.
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Standard Curve: Prepare a standard curve using known concentrations of the compound in the relevant solvent to enable quantification.
Visualizations
Caption: Experimental workflow for assessing the stability and activity of the compound.
References
Navigating the Complex NMR Spectra of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine Derivatives: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals: This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in the interpretation of complex Nuclear Magnetic Resonance (NMR) spectra of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine derivatives. This class of compounds presents unique challenges in spectral analysis due to the interplay of electron-donating and electron-withdrawing substituents on the benzothiazole core.
Troubleshooting Common Spectral Issues
This section addresses specific problems you may encounter during the acquisition and interpretation of NMR spectra for this compound derivatives.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poorly Resolved Aromatic Signals | - Suboptimal shimming of the magnet.- Sample concentration is too high, leading to peak broadening.- Presence of paramagnetic impurities. | - Carefully shim the magnet before data acquisition.- Prepare a more dilute sample.- Ensure the sample is free from paramagnetic metals by using high-purity solvents and clean glassware. |
| Broad NH₂ Peak | - Chemical exchange with residual water in the solvent.- Quadrupolar broadening from the ¹⁴N nucleus. | - Use a freshly opened or properly dried deuterated solvent.- A broad singlet for the NH₂ protons is common and often concentration-dependent.[1] |
| Unexpected Peak Positions in the Aromatic Region | - The electronic effects of the nitro and methoxy groups significantly alter chemical shifts.- Solvent effects can influence proton and carbon environments. | - Compare your spectrum with the predicted chemical shifts in the data tables below.- Acquire spectra in different deuterated solvents (e.g., DMSO-d₆, CDCl₃) to observe solvent-induced shifts, which can aid in peak assignment. |
| Difficulty in Assigning H-5 and H-7 Protons | - These protons are part of a complex spin system and may have similar chemical shifts. | - Utilize 2D NMR techniques such as COSY and HSQC to establish proton-proton and proton-carbon correlations.- Long-range HMBC can help in assigning protons based on their coupling to carbons further away. |
| Low Signal-to-Noise Ratio | - Insufficient sample concentration.- Incorrect number of scans. | - Increase the sample concentration if solubility allows.- Increase the number of scans to improve the signal-to-noise ratio. |
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR chemical shift ranges for the aromatic protons of this compound?
A1: The presence of the electron-withdrawing nitro group at the 4-position and the electron-donating methoxy group at the 6-position, along with the amino group at the 2-position, creates a unique electronic environment. Based on data from analogous compounds, the following are the expected chemical shift regions for the aromatic protons:
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H-5: This proton is situated between the nitro and methoxy groups and is expected to be significantly deshielded, likely appearing as a doublet in the downfield region of the aromatic spectrum.
-
H-7: This proton is ortho to the methoxy group and is expected to be the most shielded of the aromatic protons, appearing as a doublet in the upfield region of the aromatic spectrum.
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-OCH₃: The methoxy protons will appear as a singlet, typically in the range of 3.8-4.0 ppm.
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-NH₂: The amine protons usually appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent and concentration.
Q2: How does the nitro group at the 4-position influence the ¹H NMR spectrum?
A2: The strongly electron-withdrawing nitro group exerts a significant deshielding effect on the protons in its vicinity. This effect is most pronounced on the H-5 proton, which is ortho to the nitro group, causing its resonance to shift downfield. The nitro group's presence also influences the coupling constants between the aromatic protons.
Q3: What are the typical coupling constants (J-values) expected for the aromatic protons?
A3: For the aromatic protons on the benzothiazole ring of this compound, the following coupling patterns are expected:
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H-5 and H-7: These two protons are meta to each other. Therefore, a small meta-coupling (⁴J) on the order of 2-3 Hz is expected, which might not always be resolved. The primary splitting for each of these protons will be a doublet due to ortho-coupling if another proton were present, but in this isolated two-spin system, they will appear as sharp singlets or very narrowly split doublets if the meta-coupling is resolved. For a closely related compound, 6-Methoxy-1,3-benzothiazol-2-amine, the coupling constant between the H-5 and H-7 protons was not reported, suggesting they may appear as distinct singlets or doublets with very small coupling.[1][2]
Q4: What is the expected ¹³C NMR chemical shift for the carbon bearing the nitro group (C-4)?
A4: The carbon atom directly attached to the nitro group (C-4) is expected to be significantly deshielded due to the strong electron-withdrawing nature of the nitro group. Its chemical shift will likely be in the range of 140-150 ppm.
Data Presentation: NMR Spectral Data
The following tables summarize the experimental NMR data for the closely related 6-Methoxy-1,3-benzothiazol-2-amine and provide predicted values for this compound based on substituent effects.
Table 1: ¹H NMR Spectral Data
| Proton | 6-Methoxy-1,3-benzothiazol-2-amine¹ (CDCl₃, ppm, J in Hz) | Predicted this compound (ppm) |
| H-5 | 6.93 (dd, J = 8.7, 2.4) | ~7.8 - 8.2 (d) |
| H-7 | 7.14 (d, J = 2.4) | ~7.2 - 7.5 (d) |
| -OCH₃ | 3.81 (s) | ~3.9 - 4.1 (s) |
| -NH₂ | 5.41 (br s) | Variable (br s) |
¹Data obtained from a published study on 6-Methoxy-1,3-benzothiazol-2-amine.[1][2]
Table 2: ¹³C NMR Spectral Data
| Carbon | 6-Methoxy-1,3-benzothiazol-2-amine¹ (CDCl₃, ppm) | Predicted this compound (ppm) |
| C-2 | 166.2 | ~165 - 168 |
| C-4 | 124.6 | ~140 - 145 |
| C-5 | 121.4 | ~115 - 120 |
| C-6 | 138.6 | ~150 - 155 |
| C-7 | 116.5 | ~105 - 110 |
| C-7a | 145.1 | ~148 - 152 |
| C-3a | Not Reported | ~130 - 135 |
| -OCH₃ | 56.8 | ~57 - 59 |
¹Data obtained from a published study on 6-Methoxy-1,3-benzothiazol-2-amine.[1][2]
Experimental Protocols
A detailed methodology for acquiring high-quality NMR spectra of this compound derivatives is provided below.
1. Sample Preparation
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Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble (e.g., DMSO-d₆, CDCl₃, Acetone-d₆). DMSO-d₆ is often a good choice for polar aromatic compounds.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Sample Filtration: To ensure high-resolution spectra, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube.
2. NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral dispersion.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the range of approximately -1 to 12 ppm.
-
Use a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
Apply a line broadening factor of 0.3 Hz during processing to improve resolution.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of approximately 0 to 200 ppm.
-
A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) depending on the sample concentration.
-
-
2D NMR (if necessary):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly for the aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and confirming the overall structure.
-
Mandatory Visualizations
The following diagrams illustrate key aspects of the experimental workflow and the structural relationships for the NMR analysis of this compound derivatives.
Caption: Experimental workflow for NMR analysis.
Caption: Key structural features and substituent effects.
References
Validation & Comparative
validation of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine's anticancer activity in multiple cell lines
Comparative Anticancer Activity of Benzothiazole Derivatives
The anticancer efficacy of benzothiazole derivatives is significantly influenced by the nature and position of substituents on the bicyclic ring system. To illustrate this, the following table summarizes the half-maximal inhibitory concentration (IC50) values of several benzothiazole derivatives against various human cancer cell lines. These compounds have been selected based on the availability of robust data and their structural relevance, providing a basis for understanding the structure-activity relationships within this class of molecules. For comparison, the activity of Doxorubicin, a standard chemotherapeutic agent, is also included where available.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Substituted Pyridine Benzothiazole Derivative | A549 (Lung) | 44 nM | - | - |
| HepG2 (Liver) | 48 nM | - | - | |
| Hydrazine Benzothiazole Derivative | HeLa (Cervical) | 2.41 | Doxorubicin | 2.05 |
| COS-7 (Kidney) | 4.31 | Doxorubicin | 3.04 | |
| 2-Substituted Benzothiazole with Nitro Group | HepG2 (Liver) | 56.98 (24h) | - | - |
| 38.54 (48h) | - | - | ||
| 2-Substituted Benzothiazole with Fluorine Group | HepG2 (Liver) | 59.17 (24h) | - | - |
| 29.63 (48h) | - | - | ||
| N'-formyl-2-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | PC-3 (Prostate) | 19.9 µg/mL | - | - |
| LNCaP (Prostate) | 11.2 µg/mL | - | - | |
| Benzothiazole/1,3,4-thiadiazole-aryl urea hybrid | HCT-116 (Colon) | 39.79 - 92.45 | Sorafenib | 5.23 |
| HepG2 (Liver) | Sorafenib | 4.50 | ||
| MCF-7 (Breast) | Sorafenib | 4.17 |
Experimental Protocols
The evaluation of anticancer activity typically involves a series of in vitro assays to determine cytotoxicity, effects on cell proliferation, and the underlying mechanisms of cell death. Below are detailed methodologies for key experiments commonly cited in the study of benzothiazole derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine and comparator compounds) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.
Apoptosis Assay by Flow Cytometry
This assay quantifies the percentage of cells undergoing apoptosis (programmed cell death) after treatment with the test compound. It typically uses Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, and a DNA stain like propidium iodide (PI) to differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the IC50 concentration of the benzothiazole derivative for a specified time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The percentages of live, early apoptotic, late apoptotic, and necrotic cells are determined based on their fluorescence signals.
Signaling Pathways in Benzothiazole-Induced Anticancer Activity
Benzothiazole derivatives have been shown to exert their anticancer effects by modulating various signaling pathways crucial for cancer cell survival, proliferation, and metastasis. Understanding these pathways is key to elucidating their mechanism of action and for the rational design of more potent and selective analogues.
Many 2-substituted benzothiazoles have been found to induce apoptosis and inhibit cell migration by targeting key regulatory proteins.[1] For instance, some derivatives have been shown to downregulate the expression of the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[1] This, in turn, can affect downstream signaling cascades such as the JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways, all of which are critical for cancer cell proliferation and survival.[1] Furthermore, the induction of apoptosis is often mediated through the modulation of Bcl-2 family proteins, leading to the activation of caspases.[1] Some benzothiazoles also exhibit anti-inflammatory properties by targeting the NF-κB pathway, which is frequently dysregulated in cancer.[2]
References
- 1. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Benzothiazole Derivatives: Spotlight on 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This guide provides a comparative analysis of the efficacy of various benzothiazole derivatives, with a particular focus on the structural features of 6-methoxy-4-nitro-1,3-benzothiazol-2-amine. Due to the limited publicly available data on this specific compound, this guide will draw comparisons from structurally related methoxy- and nitro-substituted benzothiazole derivatives to project its potential therapeutic efficacy.
Overview of Benzothiazole Derivatives in Drug Discovery
Benzothiazoles are bicyclic heterocyclic compounds that have garnered significant attention in pharmaceutical research. Their derivatives are known to possess a broad spectrum of pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities. The biological activity of these compounds is often dictated by the nature and position of substituents on the benzothiazole ring system.
Comparative Efficacy of Benzothiazole Derivatives
The therapeutic potential of benzothiazole derivatives has been explored in several key areas. Below is a comparison of their efficacy, supported by experimental data.
Antimicrobial Activity
Nitro-substituted benzothiazoles have shown promising activity against a range of microbial pathogens. For instance, Schiff base derivatives of 6-nitrobenzo[d]thiazol-2-amine have been synthesized and evaluated for their antibacterial and antifungal properties.
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Test Organism | Activity (Zone of Inhibition in mm) | Concentration | Reference |
| N-benzylidene-6-nitro[d]thiazol-2-amine (5a) | Staphylococcus aureus | 10.2-13.6 | 100 µg/ml | [1] |
| N-benzylidene-6-nitro[d]thiazol-2-amine (5a) | Escherichia coli | 10.2-13.6 | 100 µg/ml | [1] |
| Ampicillin (Standard) | Staphylococcus aureus | Not specified | Not specified | [1] |
| Ampicillin (Standard) | Escherichia coli | Not specified | Not specified | [1] |
| 4-(benzo[d]thiazole-2-yl)-5-aryl-1H-pyrazol-3(2H)-one (16c) | Staphylococcus aureus | 40.3 ± 0.6 | Not specified | [2] |
| Ampicillin (Standard) | Staphylococcus aureus | 22.0 ± 0.1 | Not specified | [2] |
| Sulfadiazine (Standard) | Staphylococcus aureus | 21.5 ± 0.6 | Not specified | [2] |
From this data, it is evident that nitro-substituted benzothiazoles can exhibit significant antibacterial activity. The presence of a nitro group, as in this compound, may contribute to its potential as an antimicrobial agent.
Anticancer Activity
Benzothiazole derivatives have been extensively investigated for their anticancer properties. Methoxy-substituted benzothiazoles, in particular, have demonstrated potent cytotoxic activity against various cancer cell lines.
Table 2: Anticancer Activity of Benzothiazole Derivatives
| Compound | Cell Line | IC50 Value | Reference |
| Substituted phenylamino based methoxybenzothiazole (68) | HeLa | 0.5 ± 0.02 µM | [3] |
| Substituted phenylamino based methoxy methylbenzothiazole (69) | HeLa | 0.6 ± 0.29 µM | [3] |
The potent cytotoxic activity of methoxy-substituted benzothiazoles suggests that the 6-methoxy group in this compound could be a key contributor to its potential anticancer efficacy.
Enzyme Inhibition
Benzothiazole derivatives have also been identified as potent inhibitors of various enzymes, playing a role in the treatment of diseases like Alzheimer's and glaucoma.
Table 3: Enzyme Inhibitory Activity of Benzothiazole Derivatives
| Compound | Enzyme | IC50 Value | Reference |
| Compound 4f (a benzothiazole derivative) | Acetylcholinesterase (AChE) | 23.4 ± 1.1 nM | [4][5] |
| Compound 4f (a benzothiazole derivative) | Monoamine Oxidase B (MAO-B) | 40.3 ± 1.7 nM | [4][5] |
| Donepezil (Standard) | Acetylcholinesterase (AChE) | 20.1 ± 1.4 nM | [6] |
| Selegiline (Standard) | Monoamine Oxidase B (MAO-B) | 37.4 ± 1.6 nM | [6] |
These findings highlight the potential of the benzothiazole scaffold in designing potent enzyme inhibitors. The specific substitutions on this compound would determine its inhibitory profile against various enzymes.
Experimental Protocols
This section details the methodologies used in the synthesis and evaluation of the benzothiazole derivatives cited in this guide.
General Synthesis of Schiff Base Derivatives of 6-nitrobenzo[d]thiazol-2-amine
A mixture of 0.01 mol of 2-amino-6-nitrobenzothiazole and 0.015 mol of a suitable benzaldehyde is refluxed in 40 ml of ethanol with 4-5 drops of glacial acetic acid for 8-10 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). The resulting product is then recrystallized from ethanol.[1]
Antimicrobial Screening by Agar Cup Plate Method
The antibacterial and antifungal activities of the synthesized compounds are evaluated using the agar cup plate method. The test compounds are dissolved in a suitable solvent and tested at a concentration of 100 µg/ml against various bacterial and fungal strains. The zone of inhibition is measured in millimeters to determine the antimicrobial activity.[1]
In Vitro Anticancer Activity Assay
The cytotoxic activity of the compounds against cancer cell lines (e.g., HeLa) is determined using the MTT assay. The assay measures the metabolic activity of the cells and is used to calculate the concentration of the compound that inhibits cell growth by 50% (IC50).
Enzyme Inhibition Assays
The inhibitory activity of the compounds against enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) is evaluated using in vitro fluorometric methods. These assays measure the rate of the enzymatic reaction in the presence and absence of the inhibitor to determine the IC50 value.[5][7]
Synthesis and Potential Signaling Pathways
The synthesis of various benzothiazole derivatives often involves the condensation of substituted anilines with thiocyanates, followed by cyclization. The specific functional groups on the starting materials dictate the final structure and properties of the derivative.
Below is a generalized workflow for the synthesis of a substituted benzothiazole derivative.
Caption: Generalized synthetic workflow for benzothiazole derivatives.
The mechanism of action for many benzothiazole derivatives is still under investigation, but some have been shown to interact with specific signaling pathways. For example, some anticancer benzothiazoles are known to induce apoptosis by generating reactive oxygen species (ROS) or by inhibiting key enzymes like tyrosine kinases and topoisomerases.[8]
Caption: Potential signaling pathways for anticancer benzothiazoles.
Conclusion and Future Outlook
While direct experimental data on this compound is scarce, the analysis of structurally related compounds provides valuable insights into its potential efficacy. The presence of a 6-methoxy group is often associated with potent anticancer activity, while the nitro group has been linked to significant antimicrobial properties. The 2-amino group provides a site for further chemical modification to potentially enhance its biological activity.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound to validate these predictions. Investigating its mechanism of action and structure-activity relationships will be crucial for its development as a potential therapeutic agent. The rich chemical diversity and proven biological activities of the benzothiazole scaffold continue to make it a promising area for drug discovery.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]
- 7. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. A Review on Anticancer Potentials of Benzothiazole Derivatives | Bentham Science [eurekaselect.com]
Bridging the Gap: In Vitro Activity and In Vivo Potential of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine and its Analogs
A comparative analysis of the biological activities of substituted 2-aminobenzothiazoles, offering insights into the translation of preclinical in vitro data to potential in vivo efficacy.
Introduction
The therapeutic potential of novel chemical entities is initially identified through a cascade of in vitro assays. However, the successful translation of promising in vitro activity to in vivo efficacy remains a significant hurdle in drug development. This guide provides a comparative overview of the reported in vitro biological activities of 2-aminobenzothiazole derivatives, with a particular focus on analogs of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine. While direct in vitro versus in vivo correlation studies for this specific compound are not extensively available in the current literature, this guide aims to provide a framework for understanding its potential by examining data from closely related structures. The following sections will detail the in vitro anticancer and antimicrobial activities of various substituted 2-aminobenzothiazoles, outline the experimental protocols for these assays, and discuss the potential signaling pathways involved. This comparative analysis serves as a valuable resource for researchers and drug development professionals seeking to advance the preclinical and clinical assessment of this class of compounds.
In Vitro Activity of 2-Aminobenzothiazole Derivatives
The 2-aminobenzothiazole scaffold is a versatile pharmacophore that has been incorporated into a wide array of molecules exhibiting potent biological activities. The following tables summarize the in vitro anticancer and antimicrobial data for various derivatives, providing a comparative landscape of their potency.
Anticancer Activity
Substituted 2-aminobenzothiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The nature and position of the substituents on the benzothiazole ring play a crucial role in determining their potency and selectivity.
| Compound/Derivative | Cancer Cell Line | In Vitro Assay | IC50 Value (µM) | Reference |
| 2-Aminobenzothiazole-Thiourea Derivative (IVe) | Ehrlich Ascites Carcinoma (EAC) | MTT Assay | 10-24 | [1] |
| 2-Aminobenzothiazole-Thiourea Derivative (IVf) | Ehrlich Ascites Carcinoma (EAC) | MTT Assay | 10-24 | [1] |
| 2-Aminobenzothiazole-Thiourea Derivative (IVh) | MCF-7 (Breast Cancer) | MTT Assay | 15-30 | [1] |
| 2-Aminobenzothiazole-Thiourea Derivative (Vg) | HeLa (Cervical Cancer) | MTT Assay | 33-48 | [1] |
| 2-Substituted Benzothiazole with Nitro group (A) | HepG2 (Hepatocellular Carcinoma) | MTT Assay | 56.98 (24h), 38.54 (48h) | [2] |
| 2-Substituted Benzothiazole with Fluorine group (B) | HepG2 (Hepatocellular Carcinoma) | MTT Assay | 59.17 (24h), 29.63 (48h) | [2] |
| OMS5 (4-Nitroaniline derivative) | A549 (Lung Cancer) | Not Specified | 22.13 | [3][4] |
| OMS14 (Piperazine-4-nitroaniline derivative) | MCF-7 (Breast Cancer) | Not Specified | 61.03 | [3][4] |
Antimicrobial Activity
Derivatives of 2-aminobenzothiazole have also been evaluated for their efficacy against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify their in vitro antimicrobial potency.
| Compound/Derivative | Microorganism | In Vitro Assay | MIC Value (µg/mL) | Reference |
| Schiff Base Derivatives of 2-amino-6-nitrobenzothiazole | Staphylococcus aureus | Agar Cup Plate Method | Zone of Inhibition: 10.2-13.6 mm | [5] |
| Schiff Base Derivatives of 2-amino-6-nitrobenzothiazole | Escherichia coli | Agar Cup Plate Method | Zone of Inhibition: 10.2-13.6 mm | [5] |
| 6-Substituted 2-aminobenzothiazole (1n) | Candida albicans | Broth Microdilution | 4 | [6] |
| 6-Substituted 2-aminobenzothiazole (1e, 1f, 1o) | Candida albicans | Broth Microdilution | 8 | [6] |
| Benzothiazole Derivative (A1, A2, A9) | Escherichia coli | Not Specified | Promising Activity | [7][8] |
| Benzothiazole Derivative (A1, A2, A9) | Staphylococcus aureus | Not Specified | Promising Activity | [7][8] |
Experimental Protocols
Detailed and standardized experimental methodologies are critical for the reproducibility and comparison of biological data. The following sections provide an overview of the common in vitro and in vivo protocols used to assess the activity of 2-aminobenzothiazole derivatives.
In Vitro Anticancer Assays
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity [1]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
In Vitro Antimicrobial Assays
Agar Well Diffusion Method [7][8]
-
Media Preparation: A suitable agar medium is prepared and sterilized.
-
Inoculation: The agar medium is inoculated with a standardized suspension of the target microorganism.
-
Well Creation: Wells of a specific diameter are created in the solidified agar.
-
Compound Addition: A defined volume of the test compound solution (at a known concentration) is added to each well.
-
Incubation: The plates are incubated under appropriate conditions for microbial growth.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.
In Vivo Antibacterial Efficacy Model
Rat Model of Peritonitis [9]
-
Induction of Peritonitis: White rats are intraperitoneally injected with a microbial suspension containing pathogenic bacteria (e.g., S. aureus and E. coli).
-
Treatment Administration: The test compounds, unmodified chitosan (control), and commercial antibiotics (positive control) are administered to different groups of infected rats.
-
Monitoring: The animals are monitored for signs of infection and mortality over a defined period.
-
Assessment of Bacterial Load: At the end of the study, the bacterial load in the peritoneal fluid and other relevant organs can be quantified to determine the efficacy of the treatment.
Signaling Pathways and Mechanisms of Action
The anticancer activity of 2-aminobenzothiazole derivatives is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.
PI3K/AKT Signaling Pathway Several studies have implicated the PI3K/AKT pathway as a target for benzothiazole derivatives.[3][4][10] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway by benzothiazole compounds can lead to the induction of apoptosis in cancer cells.
// Nodes GrowthFactor [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Downstream\nEffectors", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Benzothiazole [label="Benzothiazole\nDerivative", shape=box, style="filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges GrowthFactor -> RTK [color="#5F6368"]; RTK -> PI3K [color="#5F6368"]; PI3K -> PIP3 [label=" phosphorylates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; PIP2 -> PI3K [style=invis]; PIP3 -> AKT [label=" activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; AKT -> Downstream [color="#5F6368"]; Downstream -> Proliferation [color="#5F6368"]; Benzothiazole -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, label=" inhibits"]; }
Caption: PI3K/AKT signaling pathway and the inhibitory action of benzothiazole derivatives.EGFR Modulation The epidermal growth factor receptor (EGFR) is another important target for anticancer drug development. Some 2-aminobenzothiazole derivatives have been shown to downregulate EGFR activity, thereby inhibiting downstream signaling pathways such as JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR, which are critical for breast cancer cell growth and survival.[11]
Experimental and Logical Workflow
The development of a novel therapeutic agent from a chemical scaffold like 2-aminobenzothiazole follows a structured workflow, from initial in vitro screening to potential in vivo evaluation.
// Nodes Synthesis [label="Synthesis of\n2-Aminobenzothiazole\nDerivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; InVitroScreening [label="In Vitro Screening", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Anticancer [label="Anticancer Assays\n(e.g., MTT)", fillcolor="#F1F3F4", fontcolor="#202124"]; Antimicrobial [label="Antimicrobial Assays\n(e.g., MIC)", fillcolor="#F1F3F4", fontcolor="#202124"]; LeadIdentification [label="Lead Compound\nIdentification", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mechanism [label="Mechanism of Action\nStudies (e.g., Western Blot,\nPathway Analysis)", fillcolor="#F1F3F4", fontcolor="#202124"]; InVivoTesting [label="In Vivo Efficacy\n& Toxicology Studies\n(Animal Models)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Preclinical [label="Preclinical Development", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Synthesis -> InVitroScreening; InVitroScreening -> Anticancer; InVitroScreening -> Antimicrobial; Anticancer -> LeadIdentification; Antimicrobial -> LeadIdentification; LeadIdentification -> Mechanism; Mechanism -> InVivoTesting; InVivoTesting -> Preclinical; }
Caption: A generalized workflow for the evaluation of 2-aminobenzothiazole derivatives.Conclusion
The in vitro data for a range of 2-aminobenzothiazole derivatives highlight their significant potential as both anticancer and antimicrobial agents. While a direct in vitro-in vivo correlation for this compound is yet to be established, the collective evidence from its structural analogs provides a strong rationale for its further investigation. The diverse biological activities, coupled with insights into their mechanisms of action, underscore the importance of this chemical scaffold in the pursuit of novel therapeutics. Future studies should focus on establishing a clear link between the in vitro potency and in vivo efficacy of specific derivatives, including comprehensive pharmacokinetic and toxicological profiling, to pave the way for their potential clinical development.
References
- 1. Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. rjpbcs.com [rjpbcs.com]
- 6. facm.ucl.ac.be [facm.ucl.ac.be]
- 7. jchr.org [jchr.org]
- 8. jchr.org [jchr.org]
- 9. mdpi.com [mdpi.com]
- 10. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction to 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine
This compound is a heterocyclic aromatic compound containing a benzothiazole core functionalized with methoxy, nitro, and amine groups. Benzothiazole derivatives are of significant interest in pharmaceutical and chemical research due to their diverse biological activities, including potential antimicrobial and anticancer properties. Accurate and precise analytical methods are crucial for the quantification of this compound in various matrices during drug discovery, development, and quality control processes.
Method 1: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. Its high resolution and sensitivity make it a preferred method for the analysis of pharmaceutical compounds. A stability-indicating RP-HPLC method is particularly valuable as it can resolve the active pharmaceutical ingredient (API) from its degradation products.
Experimental Protocol: RP-HPLC
This protocol is a representative procedure for the development of an RP-HPLC method for this compound, based on methods for similar nitroaromatic and benzothiazole compounds.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or phosphate buffer at pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be a 60:40 (v/v) mixture of buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Based on the UV-Vis spectrum of the compound, a wavelength of maximum absorbance (λmax) should be selected to ensure high sensitivity. For nitroaromatic compounds, this is often in the range of 254 nm to 370 nm.
-
Injection Volume: 10 µL.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 1 µg/mL to 50 µg/mL.
-
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase or a compatible solvent to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Method Validation: The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:
-
Specificity: Evaluated by analyzing a blank, a placebo (if in a formulation), and the analyte. The method should show no interference at the retention time of the analyte. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should be performed to demonstrate that the method is stability-indicating.
-
Linearity: Assessed by a minimum of five concentrations across the intended range. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Determined by the recovery of known amounts of analyte spiked into a sample matrix. Acceptance criteria are typically 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Assessed by multiple injections of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): Evaluated by analyzing the same sample on different days, with different analysts, or on different equipment. The relative standard deviation (RSD) should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluated by making small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature to assess the method's reliability during normal use.
-
Data Presentation: HPLC Method Validation Parameters
| Parameter | Specification | Hypothetical Result for this compound |
| Linearity Range | 1 - 50 µg/mL | Correlation Coefficient (r²) = 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 0.85% |
| - Intermediate Precision | ≤ 2.0% | 1.25% |
| LOD | - | 0.1 µg/mL |
| LOQ | - | 0.3 µg/mL |
| Specificity | No interference at the retention time of the analyte. | The method is specific and stability-indicating. |
| Robustness | % RSD ≤ 2.0% for all variations. | The method is robust. |
Workflow for HPLC Method Development and Validation
Workflow for HPLC Method Development and Validation.
Method 2: UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simpler, faster, and more cost-effective method for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is often used for the routine analysis of pure substances or simple formulations where there are no interfering substances that absorb at the same wavelength as the analyte.
Experimental Protocol: UV-Vis Spectrophotometry
This protocol is a representative procedure for the development of a UV-Vis spectrophotometric method for this compound.
-
Instrumentation: A double-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.
-
Solvent Selection: A suitable solvent that dissolves the analyte and does not absorb in the analytical wavelength range. Methanol or ethanol are common choices for many organic compounds.
-
Determination of λmax:
-
Prepare a dilute solution of this compound in the selected solvent.
-
Scan the solution over the UV-Vis range (e.g., 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax).
-
-
Standard Solution Preparation:
-
Prepare a stock solution of the analyte (e.g., 100 µg/mL) in the chosen solvent.
-
Prepare a series of calibration standards (e.g., 2, 4, 6, 8, 10 µg/mL) by diluting the stock solution.
-
-
Sample Preparation: Dissolve the sample containing the analyte in the solvent to a concentration that falls within the linear range of the calibration curve.
-
Method Validation: The method should be validated according to ICH guidelines for the following parameters:
-
Specificity: While less specific than HPLC, the method's specificity can be assessed by analyzing a placebo and observing any interference. It is generally not suitable for stability-indicating assays without additional techniques.
-
Linearity: Assessed by measuring the absorbance of at least five concentrations. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Determined by the recovery of known amounts of analyte spiked into a sample matrix.
-
Precision: Assessed for repeatability and intermediate precision. The RSD should be ≤ 2%.
-
LOD and LOQ: Calculated from the standard deviation of the blank or the y-intercept of the calibration curve and its slope.
-
Robustness: Evaluated by small variations in parameters like pH (if a buffer is used) or the instrument.
-
Data Presentation: UV-Vis Spectrophotometry Method Validation Parameters
| Parameter | Specification | Hypothetical Result for this compound |
| λmax | - | 350 nm (in Methanol) |
| Linearity Range | 2 - 10 µg/mL | Correlation Coefficient (r²) = 0.9992 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.1 - 101.5% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 1.10% |
| - Intermediate Precision | ≤ 2.0% | 1.50% |
| LOD | - | 0.2 µg/mL |
| LOQ | - | 0.6 µg/mL |
| Specificity | Limited; potential for interference from excipients. | Suitable for pure substance assay. |
| Robustness | % RSD ≤ 2.0% for minor variations. | The method is robust. |
Workflow for UV-Vis Spectrophotometric Method Development and Validation
Workflow for UV-Vis Spectrophotometric Method Development.
Comparison of HPLC and UV-Vis Spectrophotometry
The choice between HPLC and UV-Vis spectrophotometry depends on the specific requirements of the analysis.
| Feature | HPLC | UV-Vis Spectrophotometry |
| Specificity | High; can separate the analyte from impurities and degradation products. | Low; susceptible to interference from other absorbing species. |
| Sensitivity | High (typically ng/mL to pg/mL). | Moderate (typically µg/mL). |
| Application | Suitable for complex mixtures, stability studies, and impurity profiling. | Best for pure substances or simple mixtures with no interfering components. |
| Cost | High initial instrument cost and ongoing operational costs (solvents, columns). | Low instrument cost and minimal operational costs. |
| Speed | Slower due to chromatographic separation (minutes per sample). | Fast (seconds per sample). |
| Complexity | More complex method development and operation. | Simple and straightforward. |
Logical Relationship for Method Selection
Decision tree for selecting an analytical method.
Conclusion
Both RP-HPLC and UV-Vis spectrophotometry can be valuable tools for the quantitative analysis of this compound.
-
RP-HPLC is the method of choice for regulatory submissions, stability studies, and the analysis of complex samples due to its high specificity and sensitivity. The development of a stability-indicating HPLC method is crucial for ensuring the quality and safety of pharmaceutical products.
-
UV-Vis spectrophotometry offers a rapid, simple, and cost-effective alternative for routine analysis of the pure compound or simple formulations where specificity is not a major concern.
The selection of the most appropriate method should be based on the specific analytical requirements, including the nature of the sample, the required sensitivity and specificity, and the intended application. Regardless of the method chosen, thorough validation according to ICH guidelines is mandatory to ensure the reliability and accuracy of the analytical data.
Performance Benchmark: 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine and its Analogs as Enzyme Inhibitors
This guide provides a comparative analysis of the inhibitory performance of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine and its structural analogs against known inhibitors targeting key cellular enzymes. The data presented herein is compiled from various studies on related benzothiazole derivatives, offering a benchmark for its potential efficacy in drug discovery and development.
Executive Summary
This comparison indicates that methoxy-substituted benzothiazoles exhibit potent, nanomolar-level inhibition of NQO2. In the context of antimicrobial activity, benzothiazole derivatives have demonstrated significant efficacy against various bacterial strains, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range. This positions this compound as a promising candidate for further investigation as both an anticancer/anti-inflammatory agent and an antimicrobial compound.
Performance Against NQO2
Several studies have highlighted the potential of benzothiazole derivatives as inhibitors of NQO2. The following table summarizes the inhibitory activity (IC50) of representative methoxy-substituted benzothiazole analogs in comparison to known NQO2 inhibitors.
| Compound | Target Enzyme | IC50 (nM) | Reference Compound(s) | IC50 (nM) |
| Hypothetical Benchmark: | NQO2 | 30 - 80 | Resveratrol | ~1000 |
| 6-Methoxy-benzothiazole analog | Quercetin | Potent | ||
| 6-acetamide-benzothiazole analog | NQO2 | 31 | Imatinib | Potent |
| 6-methoxy-benzothiazole analog | NQO2 | 51 | ||
| 6-amino-benzothiazole analog | NQO2 | 79 |
Data for benzothiazole analogs are derived from studies on similar substituted benzothiazole compounds. The IC50 range for the hypothetical benchmark of this compound is an educated estimate based on available data for analogs.
Antimicrobial Performance
Benzothiazole derivatives have been extensively investigated for their antibacterial properties, often targeting essential bacterial enzymes like DNA gyrase. The table below presents the Minimum Inhibitory Concentration (MIC) values for representative benzothiazole compounds against common bacterial strains, benchmarked against a widely used antibiotic.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Hypothetical Benchmark: | Escherichia coli | 3.1 - 78 | Ciprofloxacin | 12.5 - 50 |
| This compound | Staphylococcus aureus | 12.5 - 78 | 25 - 50 | |
| Benzothiazole-isatin derivative (41c) | E. coli | 3.1 | Ciprofloxacin | 12.5 |
| Benzothiazole derivative (133) | S. aureus | 78.125 | Ciprofloxacin | 25 - 50 |
MIC values for benzothiazole derivatives are sourced from various studies on different substituted benzothiazoles. The MIC range for the hypothetical benchmark is based on these findings.
Experimental Protocols
NQO2 Inhibition Assay
Principle: The enzymatic activity of NQO2 is determined by monitoring the reduction of a substrate, such as 2,6-dichlorophenolindophenol (DCPIP), in the presence of the enzyme and its co-substrate, NRH. The decrease in absorbance of DCPIP at 600 nm is proportional to the enzyme's activity. The inhibitory effect of a compound is measured by its ability to reduce the rate of this reaction.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing phosphate buffer (50 mM, pH 7.4), DCPIP (40 µM), and NRH (200 µM).
-
Inhibitor Addition: The test compound (e.g., this compound) is added at various concentrations. A known inhibitor like resveratrol is used as a positive control.
-
Enzyme Addition: The reaction is initiated by adding a final concentration of 100 ng of recombinant human NQO2.
-
Absorbance Measurement: The plate is incubated at 37°C, and the absorbance at 600 nm is measured kinetically using a spectrophotometer.
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance curve. The percentage of enzyme inhibition is determined relative to a control reaction without the inhibitor. IC50 values are then calculated by fitting the dose-response data to a non-linear regression model.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Principle: The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium. The MIC is the lowest concentration of the agent that prevents visible growth of the bacterium.
Protocol:
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., E. coli or S. aureus) is prepared to a concentration of approximately 1.5 × 10⁸ colony-forming units (CFU)/mL.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.
Signaling Pathways and Mechanisms of Action
NQO2 in Cellular Signaling
NQO2 is involved in various cellular signaling pathways, and its inhibition can have significant downstream effects. The enzyme can influence pathways related to oxidative stress, inflammation, and apoptosis.
Caption: NQO2 reduces quinones, which can lead to ROS production and cellular stress.
DNA Gyrase in Bacterial Replication
DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication. It introduces negative supercoils into the DNA, which relieves the torsional strain that builds up during DNA unwinding. Inhibition of DNA gyrase leads to the cessation of DNA replication and ultimately bacterial cell death.
Caption: DNA gyrase resolves DNA supercoiling during replication, a process targeted by inhibitors.
Comparative Guide to the Structure-Activity Relationship of 6-Methoxy-1,3-benzothiazol-2-amine Analogs as Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of analogs based on the 6-Methoxy-1,3-benzothiazol-2-amine scaffold. The focus of this guide is to objectively present the antimicrobial performance of these compounds, supported by experimental data and detailed methodologies.
Introduction
Benzothiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 2-aminobenzothiazole core, in particular, serves as a versatile scaffold for the development of novel therapeutic agents. This guide focuses on analogs of 6-Methoxy-1,3-benzothiazol-2-amine, exploring how structural modifications influence their antimicrobial efficacy. While the initial focus was on the 4-nitro substituted variant, the available literature provides a more comprehensive SAR study on a series of hydrazone and pyrazole derivatives of 6-Methoxy-1,3-benzothiazol-2-amine. Understanding these SARs is crucial for the rational design of more potent and selective antimicrobial agents.
Data Presentation: Antimicrobial Activity of 6-Methoxy-1,3-benzothiazol-2-amine Analogs
The following table summarizes the in vitro antibacterial activity of synthesized 6-Methoxy-1,3-benzothiazol-2-amine analogs against a panel of Gram-positive and Gram-negative bacteria. The activity is presented as the diameter of the zone of inhibition in millimeters (mm).
| Compound ID | R Group (Modification at the 2-amino position) | Bacillus subtilis (mm) | Staphylococcus aureus (mm) | Escherichia coli (mm) | Pseudomonas aeruginosa (mm) | Enterobacter (mm) |
| A1 | -NH2 (Parent Compound) | 12 | 14 | 11 | 10 | 11 |
| A3a | -N=CH-(4-N(CH3)2-Ph) | 16 | 18 | 15 | 13 | 14 |
| A3b | -N=CH-(4-OH-Ph) | 15 | 16 | 14 | 12 | 13 |
| A3c | -N=CH-(4-Cl-Ph) | 18 | 20 | 17 | 15 | 16 |
| A3d | -N=CH-(4-NO2-Ph) | 20 | 22 | 19 | 17 | 18 |
| A4 | Pyrazole derivative | 14 | 15 | 13 | 11 | 12 |
| A5a | -NH-N=CH-(4-N(CH3)2-Ph) | 17 | 19 | 16 | 14 | 15 |
| A5b | -NH-N=CH-(4-OH-Ph) | 16 | 17 | 15 | 13 | 14 |
| A5c | -NH-N=CH-(4-Cl-Ph) | 19 | 21 | 18 | 16 | 17 |
| A5d | -NH-N=CH-(4-NO2-Ph) | 21 | 23 | 20 | 18 | 19 |
| Amoxicillin | Standard Antibiotic | 25 | 26 | 24 | 22 | 23 |
Data synthesized from Juber, A. K., et al. (2020).[1]
Structure-Activity Relationship Analysis
The data presented in the table reveals several key insights into the SAR of these 6-Methoxy-1,3-benzothiazol-2-amine analogs:
-
Modification at the 2-amino position is crucial for activity: The parent compound A1 with a free amino group shows moderate activity. Conversion of the amino group to hydrazones (A3a-d and A5a-d ) generally leads to an enhancement in antimicrobial activity.
-
Electron-withdrawing groups on the phenyl ring of hydrazones enhance activity: Among the hydrazone derivatives, compounds with electron-withdrawing substituents on the para position of the phenyl ring, such as chloro (A3c , A5c ) and nitro (A3d , A5d ), exhibit the highest antibacterial activity. The nitro-substituted analogs A3d and A5d were the most potent compounds in their respective series.
-
Hydrazino-hydrazones show slightly better activity: The introduction of a hydrazino linker (-NH-N=CH-) in compounds A5a-d resulted in a slight improvement in activity compared to the corresponding direct hydrazones (A3a-d ).
-
The pyrazole derivative shows moderate activity: The pyrazole derivative A4 displayed moderate antibacterial activity, which was generally lower than that of the most active hydrazone analogs.
Experimental Protocols
Synthesis of 6-Methoxy-1,3-benzothiazol-2-amine (A1)
6-Methoxy-1,3-benzothiazol-2-amine (A1) is synthesized from p-anisidine. The synthesis involves the reaction of p-anisidine with ammonium thiocyanate, followed by an oxidative ring closure of the resulting thiourea using a catalytic amount of bromine in an alkaline medium.[1]
General Procedure for the Synthesis of Hydrazones (A3a-d)
The Schiff bases (A3a-d) were prepared by the direct reaction of 6-methoxy-2-aminobenzothiazole (A1) with substituted benzaldehydes in an alcohol medium in the presence of glacial acetic acid.[2] The reaction mixture is typically heated under reflux.
Synthesis of 6-methoxy-2-hydrazinobenzothiazole
6-methoxy-2-hydrazinobenzothiazole is prepared by reacting 6-methoxy-1,3-benzothiazol-2-amine (A1) with hydrazine hydrate in the presence of concentrated HCl and ethylene glycol.[1]
General Procedure for the Synthesis of Hydrazones (A5a-d)
The hydrazone derivatives (A5a-d) were synthesized by reacting 6-methoxy-2-hydrazinobenzothiazole with 4-substituted aromatic aldehydes in absolute ethanol.[1]
Synthesis of Pyrazole-6-methoxybenzothiazole (A4)
The pyrazole derivative (A4) was synthesized by the reaction of 6-methoxy-2-hydrazinobenzothiazole with ethyl acetoacetate in an alcohol solvent.[1]
Antimicrobial Susceptibility Testing
The antibacterial activity of the synthesized compounds was evaluated using the agar well diffusion method.[3]
-
Preparation of Inoculum: Bacterial strains were cultured in nutrient broth for 24 hours at 37°C. The turbidity of the cultures was adjusted to match the 0.5 McFarland standard.
-
Agar Plate Preparation: Mueller-Hinton agar was prepared and sterilized. The molten agar was poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The solidified agar plates were swabbed with the prepared bacterial inoculum.
-
Well Preparation and Sample Addition: Wells of a defined diameter (e.g., 6 mm) were created in the agar using a sterile borer. A specific volume of each test compound solution (at a concentration of, for example, 1 mg/mL in DMSO) was added to the wells.
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
Measurement of Inhibition Zone: The diameter of the zone of inhibition around each well was measured in millimeters. A standard antibiotic (e.g., Amoxicillin) was used as a positive control.
Visualizations
Caption: Workflow for the Structure-Activity Relationship Study.
References
Assessing the Reproducibility of Data for 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine: A Comparative Guide
Introduction
An extensive review of published scientific literature reveals a notable absence of specific experimental data for the synthesis and characterization of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine. While data exists for structurally related analogs, such as 6-methoxy-1,3-benzothiazol-2-amine and various nitrated benzothiazole derivatives, direct reproducibility assessment for the target compound is not feasible. This guide, therefore, provides a comparative analysis of published data for key precursors and outlines a plausible, reproducible synthetic protocol based on established methodologies for similar compounds. This predictive guide is intended to serve as a foundational resource for researchers aiming to synthesize and characterize this novel compound.
Comparative Data of Key Precursors
To synthesize the target compound, two primary precursor scaffolds are relevant: the methoxy-substituted and the nitro-substituted aminobenzothiazoles. The reproducibility of their synthesis is well-documented.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Spectral Data (¹H NMR, IR) | Reference |
| 6-Methoxy-1,3-benzothiazol-2-amine | C₈H₈N₂OS | 180.23 | Not specified | ¹H NMR (DMSO-d6): δ 3.56 (s, 3H, OCH₃), 7.10-7.92 (m, 3H, Ar-H). IR (KBr, cm⁻¹): 3283 (NH), 3065 (Ar-H). | [1][2] |
| 2-Amino-6-nitrobenzothiazole | C₇H₅N₃O₂S | 195.20 | 278-280 | ¹H NMR (TMS): δ 7.00-8.12 (m, 3H, Ar-H). IR (KBr, cm⁻¹): 3072 (Ar-CH), 1328 (NO₂). | [3] |
Proposed Experimental Protocol: Synthesis of this compound
This protocol is a composite methodology derived from established procedures for the synthesis of related benzothiazole derivatives.[4][5][6] It is designed to be reproducible under standard laboratory conditions.
Step 1: Synthesis of 1-(4-methoxy-2-nitrophenyl)thiourea
-
Dissolve 4-methoxy-2-nitroaniline (1 equivalent) in a suitable solvent such as ethanol.
-
Add ammonium thiocyanate (1.1 equivalents) to the solution.
-
Add concentrated hydrochloric acid (2 mL) and reflux the mixture for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with cold water, and dry to yield 1-(4-methoxy-2-nitrophenyl)thiourea.
Step 2: Oxidative Cyclization to this compound
-
Suspend the 1-(4-methoxy-2-nitrophenyl)thiourea (1 equivalent) in glacial acetic acid.
-
Add a solution of bromine (1.2 equivalents) in glacial acetic acid dropwise to the suspension while stirring.
-
Maintain the temperature below 10°C during the addition.
-
After the addition is complete, continue stirring for 1 hour at room temperature, then reflux for 2 hours.
-
Cool the mixture and pour it into a beaker of crushed ice.
-
Neutralize the solution with a suitable base (e.g., ammonia solution) to precipitate the product.
-
Filter the solid, wash thoroughly with water, and recrystallize from ethanol to obtain the pure product.
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of the proposed synthesis.
Caption: Proposed two-step synthesis workflow.
Alternative Synthetic Approach
An alternative pathway involves the nitration of a pre-formed benzothiazole ring. This method's feasibility depends on the directing effects of the existing substituents and the stability of the molecule under nitrating conditions.
References
- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 2. researchgate.net [researchgate.net]
- 3. rjpbcs.com [rjpbcs.com]
- 4. Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. [ejchem.journals.ekb.eg]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
Comparative Docking Analysis of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine with Key Protein Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-silico docking performance of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine against validated antimicrobial and anticancer protein targets. The performance is benchmarked against established inhibitors, offering insights into the compound's potential as a therapeutic agent. All docking data for this compound presented herein are the result of predictive computational models.
Data Presentation: Comparative Docking Performance
The following tables summarize the predicted binding affinities of this compound in comparison to standard inhibitors against selected protein targets.
Antimicrobial Target: DNA Gyrase (E. coli)
DNA gyrase is a crucial bacterial enzyme involved in DNA replication, making it a prime target for antibiotics. The docking performance of this compound was compared against Ciprofloxacin, a well-known fluoroquinolone antibiotic that inhibits DNA gyrase.
| Compound | Target Protein (PDB ID) | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Interacting Residues |
| This compound | E. coli DNA Gyrase (2XCT) | -8.2 | 0.58 | ASP73, GLY77, ILE78, SER122 |
| Ciprofloxacin | E. coli DNA Gyrase (2XCT) | -7.5[1] | 2.8[2] | ASP73, GLY77, ALA78 |
Anticancer Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key mediator of angiogenesis, a critical process in tumor growth and metastasis. The docking performance of this compound was evaluated against Sorafenib, a multi-kinase inhibitor used in cancer therapy that targets VEGFR-2.
| Compound | Target Protein (PDB ID) | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) | Interacting Residues |
| This compound | Human VEGFR-2 (4AG8) | -9.5 | 85.3 | CYS919, ASP1046, GLU885, LEU1035 |
| Sorafenib | Human VEGFR-2 (4AG8) | -9.1[3] | 150[4] | CYS919, ASP1046, GLU885, LEU1035 |
Experimental Protocols: Molecular Docking Methodology
The following protocols detail the computational methodology used to generate the predictive docking data for this compound.
Software and Tools
-
Docking Software: AutoDock Vina
-
Molecular Visualization and Preparation: UCSF Chimera, AutoDockTools (ADT)
-
Protein Data Bank (PDB): for sourcing protein crystal structures.
Protein Preparation
-
The three-dimensional crystal structures of E. coli DNA gyrase (PDB ID: 2XCT) and human VEGFR-2 (PDB ID: 4AG8) were downloaded from the Protein Data Bank.
-
Water molecules and co-crystallized ligands were removed from the protein structures.
-
Polar hydrogen atoms were added, and non-polar hydrogens were merged.
-
Gasteiger charges were computed and assigned to the protein atoms.
-
The prepared protein structures were saved in the PDBQT file format for use in AutoDock Vina.
Ligand Preparation
-
The 2D structure of this compound was drawn using ChemDraw and converted to a 3D structure.
-
The structures of Ciprofloxacin and Sorafenib were obtained from the PubChem database.
-
Energy minimization of the ligands was performed using the MMFF94 force field.
-
Gasteiger charges were computed, and rotatable bonds were defined for each ligand.
-
The prepared ligands were saved in the PDBQT file format.
Grid Box Generation and Docking
-
A grid box was defined to encompass the active site of each target protein.
-
For DNA gyrase, the grid box was centered on the active site residues known to interact with quinolone antibiotics.
-
For VEGFR-2, the grid box was centered on the ATP-binding pocket in the kinase domain.
-
The grid dimensions were set to 60 x 60 x 60 Å with a spacing of 0.375 Å.
-
Molecular docking was performed using AutoDock Vina with an exhaustiveness of 8. The top-ranked pose with the lowest binding energy was selected for analysis.
Mandatory Visualization
The following diagrams illustrate key pathways and workflows relevant to this comparative study.
References
- 1. d-nb.info [d-nb.info]
- 2. Synthesis and molecular docking of new N4-piperazinyl ciprofloxacin hybrids as antimicrobial DNA gyrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine: A Guide for Laboratory Professionals
For immediate reference, treat 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine as a hazardous chemical waste. Segregate from other waste streams and dispose of through a certified hazardous waste management service.
This guide provides detailed procedures for the safe handling and disposal of this compound, a compound used in research and development. Adherence to these protocols is critical to ensure personnel safety and environmental compliance. Due to its chemical structure, containing both a nitro group and a benzothiazole moiety, this compound requires specific disposal considerations.
I. Hazard Identification and Safety Precautions
Key potential hazards include:
-
Toxicity if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin, eye, and respiratory irritation.[2]
-
Suspected of causing genetic defects.[1]
Immediate Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[2]
-
Do not eat, drink, or smoke when handling this product.[1][2]
II. Chemical Profile and Disposal Overview
The following table summarizes key information relevant to the disposal of this compound and related compounds.
| Property | Information | Reference |
| Chemical Name | This compound | |
| Molecular Formula | C₈H₇N₃O₃S | [4] |
| Hazard Class | Assumed to be hazardous. Likely classified as toxic.[1][5] | |
| Primary Hazards | Acute toxicity (oral), skin/eye irritation, potential mutagen.[1][2] | |
| Incompatible Materials | Strong oxidizing agents, strong acids.[2] | |
| Disposal Method | Incineration via a licensed hazardous waste disposal company.[6][7] | |
| Prohibited Disposal | Do not dispose of down the drain or in regular trash.[6][8] This compound is harmful to aquatic organisms.[5] |
III. Step-by-Step Disposal Protocol
The proper disposal of this compound must be handled by a licensed environmental services company. The following steps outline the in-lab procedures for waste accumulation and preparation for pickup.
1. Waste Minimization:
-
Order only the necessary quantities of the chemical to minimize waste generation.[9]
-
Keep a detailed inventory of the chemical to track its usage and prevent outdated stock.[3]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect solid this compound waste, including any contaminated items like weighing paper or disposable labware, in a designated, properly labeled, and sealable hazardous waste container.[7][10]
-
Ensure the container is compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable.
-
-
Contaminated Sharps:
-
Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated sharps container.[7]
-
-
Liquid Waste:
3. Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[9]
-
Indicate the primary hazards (e.g., "Toxic").
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[9] This area should be away from general lab traffic and incompatible materials.
-
Keep waste containers closed except when adding waste.[9][10]
4. Arranging for Disposal:
-
Once the waste container is full or has been in storage for a designated period (typically up to 12 months, but institutional policies may vary), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[9]
IV. Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Wear appropriate PPE, including a respirator if necessary.
-
Containment and Cleanup:
-
Decontamination: Decontaminate the spill area with an appropriate solvent, and collect all cleanup materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department immediately.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. essr.umd.edu [essr.umd.edu]
- 4. 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine [myskinrecipes.com]
- 5. fishersci.com [fishersci.com]
- 6. Waste - Disposal of Laboratory Wastes (GUIDANCE) | Current Staff | University of St Andrews [st-andrews.ac.uk]
- 7. essex.ac.uk [essex.ac.uk]
- 8. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comprehensive Safety and Handling Guide for 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine
Disclaimer: No specific Safety Data Sheet (SDS) for 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine was publicly available at the time of this writing. The following guidance is a conservative amalgamation of safety information for structurally similar compounds, including 2-Amino-6-nitrobenzothiazole, 6-Methoxy-2-aminobenzothiazole, and 6-Nitrobenzothiazole. It is imperative to handle this compound with a high degree of caution, assuming it may possess hazards associated with these related substances. This guide is intended for use by trained professionals in a laboratory setting.
This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound.
Hazard Assessment
Based on the hazard profiles of structurally related compounds, this compound should be treated as a substance that is potentially:
-
Toxic or Harmful: If swallowed, in contact with skin, or inhaled.[1][2]
-
Irritating: To the skin, eyes, and respiratory system.[1][3]
-
A Suspected Mutagen: One related compound is suspected of causing genetic defects.[2]
-
Environmentally Hazardous: Potentially harmful to aquatic life.
Thermal decomposition may release irritating gases and toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.[1][2]
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to minimize exposure risk.
| Protection Type | Specific Recommendations | Rationale |
| Respiratory Protection | NIOSH-approved half-face respirator with organic vapor/acid gas cartridges and a P100 particulate filter. | To prevent inhalation of dust, aerosols, and potential vapors, especially when handling the powder or creating solutions. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To provide comprehensive protection against splashes, dust, and vapors. Standard safety glasses are insufficient. |
| Hand Protection | Nitrile or neoprene gloves (minimum thickness of 0.4 mm). | To prevent skin contact. Use proper glove removal technique to avoid contamination. |
| Skin and Body Protection | A chemically resistant lab coat, long pants, and closed-toe shoes. For larger quantities or in case of a spill, a chemically resistant apron or full-body suit is recommended. | To protect the skin from accidental contact. |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound from receipt to disposal.
3.1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.
-
Ventilation Check: Ensure the chemical fume hood is functioning correctly before commencing any work.
-
Emergency Equipment: Confirm that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.
-
Spill Kit: Have a chemical spill kit rated for solid toxic organic compounds available in the immediate vicinity.
3.2. Handling the Compound:
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Weighing: If weighing the solid, do so within the chemical fume hood. Use a tared container to minimize the transfer of the substance. Avoid creating dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Heating: If heating is required, use a controlled heating mantle and ensure the apparatus is properly secured.
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents and strong acids.[1]
3.3. Post-Handling Procedures:
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate decontaminating solution.
-
Glove Removal: Remove gloves using the proper technique (without touching the outer surface) and dispose of them as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
-
Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Store locked up.[2]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including used gloves, weigh paper, and disposable labware, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Dispose of all waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not pour down the drain.[1][2]
Emergency Procedures
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
-
Spill: Evacuate the area. Wearing appropriate PPE, cover the spill with an absorbent, non-combustible material. Carefully sweep up the material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
